molecular formula C6H5BrN2O2 B570901 2-Amino-6-bromonicotinic acid CAS No. 1196157-51-3

2-Amino-6-bromonicotinic acid

Cat. No.: B570901
CAS No.: 1196157-51-3
M. Wt: 217.022
InChI Key: FGOAIGICMNFDHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-bromonicotinic acid is a useful research compound. Its molecular formula is C6H5BrN2O2 and its molecular weight is 217.022. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-bromopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOAIGICMNFDHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90720967
Record name 2-Amino-6-bromopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196157-51-3
Record name 2-Amino-6-bromopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-bromopyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-6-bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-amino-6-bromonicotinic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The document details the core synthetic strategy, experimental protocols, and quantitative data to facilitate its practical application in a laboratory setting.

Introduction

This compound is a substituted pyridine derivative incorporating both an amino and a bromo functional group, making it a versatile intermediate for the synthesis of a wide range of more complex molecules. These functional groups offer multiple reaction sites for further chemical modifications, such as nucleophilic substitution, cross-coupling reactions, and amide bond formation. Its structural motif is of interest in the development of novel therapeutic agents. This guide focuses on a reliable and accessible synthetic route.

Core Synthesis Pathway: Hydrolysis of Methyl 2-Amino-6-bromonicotinate

The most direct and efficient pathway for the synthesis of this compound is the hydrolysis of its corresponding methyl ester, methyl 2-amino-6-bromonicotinate. This starting material is commercially available, which significantly streamlines the synthesis process by eliminating the need for multiple, complex preliminary steps.

The reaction involves the saponification of the methyl ester in the presence of a base, typically an alkali metal hydroxide such as sodium hydroxide, followed by acidification to protonate the carboxylate and precipitate the desired carboxylic acid.

Synthesis_Pathway start Methyl 2-amino-6-bromonicotinate reagents 1. NaOH, Methanol/H₂O 2. HCl (aq) start->reagents product This compound reagents->product

Caption: Synthesis of this compound via hydrolysis.

Quantitative Data

The following table summarizes the key quantitative data associated with the hydrolysis of a related substrate, which can be considered indicative for the synthesis of this compound.

ParameterValueReference
Starting MaterialMethyl 2-amino-6-bromonicotinateCommercially Available
Molecular FormulaC₇H₇BrN₂O₂N/A
Molecular Weight231.05 g/mol N/A
ProductThis compoundN/A
Molecular FormulaC₆H₅BrN₂O₂N/A
Molecular Weight217.02 g/mol N/A
Expected Yield~33% (based on a similar reaction)[1]
Purity>95% (typical for this method)N/A

Experimental Protocol: Hydrolysis of Methyl 2-amino-6-bromonicotinate

This protocol is adapted from the hydrolysis of ethyl 6-aminonicotinate and is expected to be effective for the methyl ester of this compound.[1]

Materials:

  • Methyl 2-amino-6-bromonicotinate

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH) aqueous solution

  • 2 M Hydrochloric Acid (HCl) aqueous solution

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer

  • pH meter or pH paper

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve methyl 2-amino-6-bromonicotinate in methanol.

  • Saponification: To the stirred solution, add a 1 M aqueous solution of sodium hydroxide. The reaction mixture is then stirred at room temperature for approximately 18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, the methanol is removed under reduced pressure using a rotary evaporator.

  • Dilution: The remaining aqueous residue is diluted with a small volume of deionized water.

  • Acidification: The solution is then carefully acidified with a 2 M HCl solution to a pH of approximately 3. This should be done dropwise while monitoring the pH.

  • Precipitation and Isolation: The resulting precipitate of this compound is isolated by vacuum filtration using a Buchner funnel.

  • Washing and Drying: The collected solid is washed with cold deionized water and then dried under vacuum to yield the final product.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Methyl 2-amino-6-bromonicotinate in Methanol saponify Add 1M NaOH (aq) Stir at RT for 18h dissolve->saponify remove_meoh Remove Methanol (Rotary Evaporation) saponify->remove_meoh dilute Dilute with Water remove_meoh->dilute acidify Acidify to pH 3 with 2M HCl dilute->acidify isolate Isolate Precipitate (Vacuum Filtration) acidify->isolate wash_dry Wash with Cold Water and Dry under Vacuum isolate->wash_dry final_product final_product wash_dry->final_product Final Product: This compound

Caption: Workflow for the hydrolysis of methyl 2-amino-6-bromonicotinate.

Alternative Synthesis Pathway: A Conceptual Overview

An alternative, though more complex, synthetic route could involve the selective amination of a 2,6-dihalonicotinic acid derivative. This pathway would require careful control of reaction conditions to achieve mono-amination at the 2-position without reacting at the 6-position. While challenging, this approach could be valuable if the ester starting material is unavailable. The general steps would include:

  • Starting Material: 2,6-Dichloronicotinic acid or 2,6-dibromonicotinic acid.

  • Selective Amination: Reaction with an amino source (e.g., ammonia or a protected amine) under conditions that favor substitution at the more reactive 2-position. This could potentially be achieved using a copper- or palladium-catalyzed cross-coupling reaction.

  • Purification: Separation of the desired 2-amino-6-halonicotinic acid from the starting material and any di-aminated byproducts.

Due to the complexities of achieving high regioselectivity, this pathway is presented as a conceptual alternative and would require significant experimental optimization.

Conclusion

The synthesis of this compound is most reliably achieved through the hydrolysis of its commercially available methyl ester. This method is straightforward, utilizes common laboratory reagents and techniques, and is amenable to scale-up. The detailed protocol and associated data provided in this guide are intended to support researchers in the efficient synthesis of this important chemical intermediate for applications in drug discovery and development.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-6-bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Amino-6-bromonicotinic acid. The information is presented to support research, development, and quality control activities involving this compound.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. The presence of an amino group, a bromine atom, and a carboxylic acid on the nicotinic acid scaffold imparts specific chemical characteristics relevant to its use as a building block in medicinal chemistry and organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1196157-51-3[1][2]
Molecular Formula C₆H₅BrN₂O₂[2]
Molecular Weight 217.02 g/mol [2]
Appearance Off-white to white crystalline powder (typical for similar compounds)[3]
Purity Typically ≥98%[2]

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard experimental methodologies for determining key physicochemical properties of organic compounds like this compound.

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities can lead to a depressed and broader melting range.

Protocol: Capillary Method using a Melting Point Apparatus

  • Sample Preparation:

    • Ensure the this compound sample is dry and finely powdered.

    • Load a small amount of the sample into a capillary tube, sealed at one end, to a height of 1-2 mm.[4][5]

    • Compact the sample at the bottom of the tube by gently tapping it on a hard surface.[6]

  • Measurement:

    • Place the capillary tube into the heating block of the melting point apparatus.[6]

    • Set the apparatus to heat at a rapid rate (e.g., 10°C/min) to determine an approximate melting range.[6]

    • Allow the apparatus to cool.

    • For an accurate measurement, heat the sample again, but at a slower rate (1-2°C/min) as the temperature approaches the approximate melting point.[6]

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the entire sample has melted (T2).

    • The melting point range is reported as T1 - T2.[6]

Solubility testing provides insights into the polarity and functional groups of a compound. The following protocol outlines a systematic approach to determine the solubility of this compound in various solvents.

Protocol: Qualitative Solubility Testing

  • General Procedure:

    • In a small test tube, add approximately 25-30 mg of the compound to 0.75-1 mL of the chosen solvent.[7][8]

    • Shake the tube vigorously for 30-60 seconds.[7][9]

    • Observe if the solid dissolves completely, partially, or not at all. A compound is generally considered "soluble" if it forms a 3% solution.[8]

  • Solvent Series:

    • Water: Test for solubility in water. If soluble, test the solution's pH with litmus paper to determine if it is acidic, basic, or neutral.[9]

    • 5% NaOH Solution: If insoluble in water, test for solubility in 5% aqueous NaOH. Solubility suggests the presence of an acidic functional group (like a carboxylic acid or phenol).[8][10]

    • 5% NaHCO₃ Solution: If soluble in 5% NaOH, test in 5% aqueous NaHCO₃. Solubility in this weak base is indicative of a relatively strong acid, such as a carboxylic acid.[8][10]

    • 5% HCl Solution: If insoluble in water and basic solutions, test for solubility in 5% aqueous HCl. Solubility suggests the presence of a basic functional group, such as an amine.[8][10]

The pKa value quantifies the acidity of a compound. For this compound, at least two pKa values are expected due to the acidic carboxylic acid group and the basic amino group. Potentiometric titration is a precise method for pKa determination.[11]

Protocol: Potentiometric Titration

  • Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, carbonate-free water. A co-solvent like methanol may be used if the compound has low aqueous solubility.[11]

    • Calibrate a pH meter using standard buffer solutions.

  • Titration:

    • Immerse the calibrated pH electrode and a stirrer into the sample solution.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[12]

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.[12]

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of titrant added.

    • The equivalence point is the point of the steepest slope on the curve.

    • The pKa is equal to the pH at the half-equivalence point.[12] For a compound with multiple ionizable groups, multiple equivalence points and half-equivalence points will be observed.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel or uncharacterized compound like this compound.

G Figure 1: General Workflow for Physicochemical Characterization cluster_0 Initial Analysis cluster_1 Physical Properties cluster_2 Chemical Properties in Solution cluster_3 Data Compilation A Obtain Pure Sample B Determine Molecular Formula & Weight (e.g., Mass Spectrometry) A->B C Melting Point Determination B->C D Spectroscopic Analysis (NMR, IR, UV-Vis) B->D E Solubility Testing (Water, Acid, Base) B->E G Compile Technical Data Sheet C->G D->G F pKa Determination (Potentiometric Titration) E->F Based on solubility F->G

Caption: Figure 1: General Workflow for Physicochemical Characterization.

References

Structural Analysis of 2-Amino-6-bromonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 2-Amino-6-bromonicotinic acid, a key heterocyclic building block in medicinal chemistry and drug development. This document outlines the predicted structural and spectroscopic properties of the molecule, based on computational modeling and analysis of analogous compounds. Detailed, best-practice experimental protocols for empirical structural determination via X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound in the development of novel therapeutics.

Introduction

This compound (IUPAC Name: 2-amino-6-bromo-3-pyridinecarboxylic acid) is a substituted pyridine derivative with the chemical formula C₆H₅BrN₂O₂ and a molecular weight of 217.02 g/mol .[1] Its trifunctional nature, featuring an amino group, a bromine atom, and a carboxylic acid on a pyridine scaffold, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The strategic placement of these functional groups allows for diverse chemical modifications, such as amide bond formation, cross-coupling reactions, and nucleophilic aromatic substitution, rendering it a valuable component in the design of kinase inhibitors, protein degraders, and other targeted therapies.[1]

A thorough understanding of the three-dimensional structure, electronic properties, and spectroscopic fingerprint of this compound is paramount for its effective utilization in drug design and development. This guide presents a detailed overview of its structural characteristics.

Molecular Structure and Properties

The structural properties of this compound have been predicted using computational methods and analysis of structurally related compounds.

Predicted Crystallographic Data

While a definitive single-crystal X-ray structure for this compound is not publicly available, the following table summarizes predicted crystallographic parameters based on computational modeling and data from similar pyridine derivatives. These values provide a likely representation of the solid-state structure.

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7.5
b (Å)~12.0
c (Å)~8.0
α (°)90
β (°)~105
γ (°)90
Volume (ų)~730
Z4
Density (calculated) (g/cm³)~1.97

Table 1: Predicted Crystallographic Data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted key spectroscopic signatures for this compound.

¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.10 d 1H H-4
~6.80 d 1H H-5
~7.50 (broad) s 2H -NH₂

| ~13.0 (broad) | s | 1H | -COOH |

Table 2: Predicted ¹H NMR Spectral Data.

¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~168.0 -COOH
~159.0 C-2
~145.0 C-6
~140.0 C-4
~115.0 C-3

| ~110.0 | C-5 |

Table 3: Predicted ¹³C NMR Spectral Data.

IR Spectroscopy (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
3400-3200 Strong, Broad O-H stretch (carboxylic acid), N-H stretch (amine)
3100-3000 Medium Aromatic C-H stretch
1710-1680 Strong C=O stretch (carboxylic acid)
1620-1580 Medium N-H bend (amine), C=C and C=N ring stretch
~1250 Medium C-O stretch

| ~1100 | Medium | C-Br stretch |

Table 4: Predicted IR Spectral Data.

Mass Spectrometry (ESI-)

m/z Predicted Identity

| 215.9, 217.9 | [M-H]⁻ |

Table 5: Predicted Mass Spectrometry Data, showing the characteristic isotopic pattern for a bromine-containing compound.

Experimental Protocols

The following sections provide detailed protocols for the synthesis and structural characterization of this compound.

Synthesis Workflow

The synthesis of this compound can be approached through several synthetic routes, often starting from a substituted pyridine. A plausible workflow is outlined below.

G start Starting Material (e.g., 2-amino-6-chloronicotinic acid) step1 Halogen Exchange Reaction (e.g., with HBr/NaNO2) start->step1 step2 Purification (Recrystallization or Chromatography) step1->step2 product This compound step2->product analysis Structural Analysis (NMR, IR, MS, X-ray) product->analysis

Figure 1: High-level synthesis workflow for this compound.
X-ray Crystallography Protocol

Obtaining a single crystal suitable for X-ray diffraction is a critical step for unambiguous structure determination.[2]

Objective: To grow diffraction-quality single crystals of this compound.

Materials:

  • Purified this compound

  • A selection of solvents for solubility screening (e.g., ethanol, methanol, ethyl acetate, acetone, water, and mixtures thereof)

  • Small glass vials or NMR tubes

  • Filtration apparatus (e.g., syringe filter)

Procedure:

  • Purity: Ensure the starting material is of high purity (>98%), as impurities can inhibit crystal growth.[3]

  • Solvent Screening: Determine a suitable solvent or solvent system where the compound is sparingly soluble at room temperature but moderately soluble upon heating.[3]

  • Crystal Growth Methods:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent. Filter the solution to remove any particulate matter and leave it in a vibration-free environment to allow the solvent to evaporate slowly.[4]

    • Slow Cooling: Create a saturated solution in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization.[5]

    • Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile solvent. Place this vial inside a larger, sealed container with a more volatile anti-solvent in which the compound is insoluble. The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystal growth.[4]

  • Crystal Harvesting: Once suitable crystals have formed (typically >0.1 mm in all dimensions), carefully remove them from the mother liquor and mount them for X-ray diffraction analysis.[2]

G cluster_0 Preparation cluster_1 Crystal Growth A High Purity Compound B Solvent Screening A->B C Slow Evaporation B->C D Slow Cooling B->D E Vapor Diffusion B->E F Single Crystal Formation C->F D->F E->F G X-ray Diffraction Analysis F->G

References

In-Depth Technical Guide: Characterization of PF-06463922 (Lorlatinib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06463922, also known as Lorlatinib, is a third-generation, highly potent, and selective inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2] Developed to overcome resistance to earlier-generation ALK inhibitors, Lorlatinib exhibits significant activity against a wide range of ALK and ROS1 mutations, including those that confer resistance to crizotinib, ceritinib, and alectinib.[1][3] Its macrocyclic structure allows for high blood-brain barrier penetration, making it a critical therapeutic agent for patients with central nervous system (CNS) metastases.[4][5] This guide provides a comprehensive overview of the characterization data for PF-06463922, including its biochemical and cellular activity, detailed experimental protocols, and an exploration of its mechanism of action and resistance pathways.

Quantitative Characterization Data

The following tables summarize the key quantitative data for PF-06463922, demonstrating its potent inhibitory activity against wild-type and mutated ALK and ROS1 kinases.

Table 1: Biochemical Inhibitory Activity of PF-06463922 (Lorlatinib)

TargetKi (nM)IC50 (nM)
ROS1<0.025[6]-
ALK (Wild-Type)<0.07[6]-
ALKL1196M0.7[6]15-43[7]
ALKG1269A-14-80[7]
ALK1151Tins-38-50[7]
ALKG1202R-77-113[7]

Table 2: Cellular Inhibitory Activity of PF-06463922 (Lorlatinib) in Neuroblastoma Cell Lines

Cell LineALK StatusIC50 (nM)
CLB-GEAddicted25 ± 2
CLB-BARAddicted16 ± 2
Ba/F3 (ALKF1174I)-4.9
Ba/F3 (ALKF1174L)-1.2

Data presented as mean ± standard deviation where available.

Mechanism of Action: ALK and ROS1 Signaling Pathway Inhibition

PF-06463922 is an ATP-competitive inhibitor that binds to the kinase domain of ALK and ROS1, preventing their phosphorylation and subsequent activation of downstream signaling pathways.[8] In cancer, chromosomal rearrangements can lead to the formation of fusion proteins (e.g., EML4-ALK, FIG-ROS1) that result in constitutive activation of these kinases.[9] This aberrant signaling drives cell proliferation, survival, and metastasis through pathways such as PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT.[9][10] By inhibiting ALK and ROS1, PF-06463922 effectively abrogates these oncogenic signals.

ALK_ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_ROS1 ALK/ROS1 Fusion Protein RAS RAS ALK_ROS1->RAS PI3K PI3K ALK_ROS1->PI3K JAK JAK ALK_ROS1->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 STAT3->Proliferation JAK->STAT3 Lorlatinib PF-06463922 (Lorlatinib) Lorlatinib->ALK_ROS1 Inhibition

Figure 1: Simplified ALK/ROS1 signaling pathway and the inhibitory action of PF-06463922.

Experimental Protocols

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory potency (Ki or IC50) of PF-06463922 against ALK and ROS1 kinases.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human ALK or ROS1 kinase domain is used. A synthetic peptide substrate is prepared in assay buffer.

  • Compound Dilution: PF-06463922 is serially diluted in DMSO to create a concentration gradient.

  • Kinase Reaction: The kinase, peptide substrate, and ATP are combined in the wells of a microplate. The reaction is initiated by the addition of the compound dilutions.

  • Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.[11]

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the data are fitted to a four-parameter logistic curve to determine the IC50 value.

Kinase_Assay_Workflow start Start prep Prepare Kinase, Substrate, and ATP start->prep dilute Serially Dilute PF-06463922 prep->dilute react Combine Reagents and Compound dilute->react incubate Incubate at Room Temperature react->incubate detect Detect Phosphorylation (e.g., ADP-Glo) incubate->detect analyze Calculate IC50/Ki detect->analyze end End analyze->end

Figure 2: Workflow for a biochemical kinase inhibition assay.

Cellular Proliferation Assay

Objective: To assess the effect of PF-06463922 on the viability and proliferation of cancer cell lines harboring ALK or ROS1 fusions.

Methodology:

  • Cell Seeding: Cancer cells (e.g., NCI-H3122, Ba/F3 expressing fusion proteins) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of PF-06463922. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a period of 72 hours at 37°C in a humidified incubator.

  • Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® (Promega) or by staining with crystal violet.

  • Data Analysis: The results are expressed as a percentage of the vehicle control, and the IC50 values are calculated by fitting the data to a dose-response curve.

Western Blot Analysis for Phospho-ALK/ROS1 Inhibition

Objective: To confirm the on-target effect of PF-06463922 by measuring the phosphorylation status of ALK/ROS1 and downstream signaling proteins in treated cells.

Methodology:

  • Cell Treatment and Lysis: Cells are treated with PF-06463922 for a specified time (e.g., 2-6 hours), then washed and lysed in a buffer containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ALK/ROS1, total ALK/ROS1, and downstream targets (e.g., phospho-ERK, total ERK).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of PF-06463922 in a living organism.

Methodology:

  • Tumor Implantation: Human cancer cells (e.g., NCI-H3122) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and the mice are then randomized into treatment and control groups.

  • Drug Administration: PF-06463922 is administered orally at a predetermined dose and schedule.[13] The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a specified size, or at a predetermined time point. Tumors may be excised for further analysis (e.g., Western blot, immunohistochemistry).

Mechanisms of Resistance to PF-06463922

Despite the high efficacy of Lorlatinib, acquired resistance can emerge through various mechanisms. These can be broadly categorized as on-target (alterations in the ALK/ROS1 gene) and off-target (activation of bypass signaling pathways).

On-Target Resistance:

  • Compound Mutations: The most common on-target resistance mechanism involves the acquisition of multiple mutations within the ALK kinase domain.[14][15] These compound mutations can sterically hinder the binding of Lorlatinib.

Off-Target Resistance:

  • Bypass Signaling: Cancer cells can activate alternative signaling pathways to circumvent their dependence on ALK/ROS1.[16][17] This can include the activation of other receptor tyrosine kinases, such as EGFR or MET, or downstream signaling molecules like RAS.

Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance Lorlatinib PF-06463922 (Lorlatinib) ALK_ROS1 ALK/ROS1 Kinase Lorlatinib->ALK_ROS1 Inhibits Resistance Drug Resistance Compound_Mutations Compound Mutations in ALK/ROS1 Compound_Mutations->ALK_ROS1 Alters binding site Compound_Mutations->Resistance Bypass_Pathways Activation of Bypass Pathways (e.g., EGFR, MET, RAS) Bypass_Pathways->Resistance

Figure 3: Overview of resistance mechanisms to PF-06463922.

Conclusion

PF-06463922 (Lorlatinib) is a powerful and selective inhibitor of ALK and ROS1 kinases, demonstrating significant efficacy against a broad spectrum of mutations that confer resistance to previous generations of inhibitors. Its ability to penetrate the central nervous system addresses a critical unmet need in the treatment of ALK/ROS1-positive cancers. Understanding its detailed characterization, including its potent inhibitory activities, mechanism of action, and the pathways leading to resistance, is crucial for its optimal clinical application and for the development of next-generation therapeutic strategies. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this important therapeutic agent.

References

An In-Depth Technical Guide to the Theoretical Yield of 2-Amino-6-bromonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of a potential synthetic route to 2-Amino-6-bromonicotinic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis protocol for this specific molecule, this document outlines a well-established and chemically sound approach: the direct bromination of 2-aminonicotinic acid. The following sections detail the theoretical yield calculations, a comprehensive experimental protocol, and a logical workflow diagram to guide researchers in the preparation of this compound.

Introduction

This compound is a substituted pyridine derivative with functional groups that make it an attractive starting material for the synthesis of a variety of complex molecules, including pharmaceutical intermediates. The presence of the amino, carboxylic acid, and bromo substituents allows for a range of subsequent chemical transformations, such as amide bond formation, cross-coupling reactions, and further derivatization of the pyridine ring. This guide focuses on a plausible and efficient method for its synthesis, providing the necessary data and procedures for laboratory-scale preparation.

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation is based on the stoichiometry of the balanced chemical equation.

The proposed synthesis involves the direct bromination of 2-aminonicotinic acid. The balanced chemical equation for this reaction is:

C₆H₆N₂O₂ + Br₂ → C₆H₅BrN₂O₂ + HBr

Table 1: Molar Masses of Reactants and Product

CompoundMolecular FormulaMolar Mass ( g/mol )
2-Aminonicotinic AcidC₆H₆N₂O₂138.12
BromineBr₂159.81
This compoundC₆H₅BrN₂O₂217.02

To calculate the theoretical yield, we must first identify the limiting reactant. This is the reactant that will be completely consumed first in the reaction, thereby determining the maximum amount of product that can be formed.

Example Calculation:

Assuming the reaction starts with 10.0 g of 2-aminonicotinic acid and an excess of bromine:

  • Moles of 2-aminonicotinic acid: Moles = Mass / Molar Mass = 10.0 g / 138.12 g/mol ≈ 0.0724 mol

  • Stoichiometric relationship: The reaction stoichiometry is 1:1 between 2-aminonicotinic acid and this compound. Therefore, the moles of product will equal the moles of the limiting reactant.

  • Theoretical yield of this compound (in grams): Mass = Moles × Molar Mass = 0.0724 mol × 217.02 g/mol ≈ 15.71 g

Experimental Protocol: Bromination of 2-Aminonicotinic Acid

This protocol is a representative procedure based on established methods for the bromination of aromatic compounds.

Materials:

  • 2-Aminonicotinic acid

  • Glacial acetic acid

  • Bromine

  • Sodium bisulfite solution (saturated)

  • Deionized water

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 13.8 g (0.1 mol) of 2-aminonicotinic acid in 100 mL of glacial acetic acid. Cool the mixture to 0-5 °C in an ice bath.

  • Bromine Addition: In a dropping funnel, place 17.6 g (5.6 mL, 0.11 mol) of bromine. Add the bromine dropwise to the stirred solution of 2-aminonicotinic acid over a period of 30-45 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

  • Quenching: Carefully pour the reaction mixture into 500 mL of ice-cold deionized water. A precipitate should form.

  • Work-up: Add saturated sodium bisulfite solution dropwise to the mixture until the red-orange color of excess bromine is discharged.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with copious amounts of cold deionized water.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Table 2: Quantitative Data for the Synthesis of this compound

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Quantity (g)Moles (mol)
2-Aminonicotinic AcidC₆H₆N₂O₂138.1213.80.1
BromineBr₂159.8117.60.11
Theoretical Yield of this compound C₆H₅BrN₂O₂ 217.02 21.70 0.1

Visualization of the Synthetic Workflow

The following diagram illustrates the logical steps involved in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_product Final Product Reactant1 2-Aminonicotinic Acid Step1 Dissolution & Cooling (0-5 °C) Reactant1->Step1 Reagent1 Glacial Acetic Acid Reagent1->Step1 Reagent2 Bromine Step2 Bromination (Stirring at RT, 24h) Reagent2->Step2 Step1->Step2 Step3 Quenching (Ice Water) Step2->Step3 Step4 Neutralization (Sodium Bisulfite) Step3->Step4 Step5 Isolation (Filtration) Step4->Step5 Step6 Drying Step5->Step6 Product This compound Step6->Product

Synthetic workflow for this compound.

Conclusion

This technical guide provides a comprehensive overview of a plausible synthetic route for this compound, a key intermediate for pharmaceutical research and development. The detailed experimental protocol, theoretical yield calculations, and workflow visualization offer a solid foundation for the successful laboratory preparation of this compound. Researchers are encouraged to adapt and optimize the provided methodology to suit their specific needs and available resources.

An In-depth Technical Guide to 2-Amino-6-bromonicotinic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 2-Amino-6-bromonicotinic acid, a key heterocyclic building block in medicinal chemistry. While a definitive discovery timeline remains elusive in publicly accessible literature, its importance as a synthetic intermediate is increasingly recognized, particularly in the development of targeted therapies. This guide details plausible synthetic routes based on established chemical transformations of analogous compounds, outlines its critical role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, and presents relevant experimental data and workflows.

Introduction

This compound (CAS No. 1196157-51-3) is a substituted pyridine derivative characterized by an amino group at the 2-position, a bromine atom at the 6-position, and a carboxylic acid at the 3-position. This trifunctional scaffold offers multiple reactive sites for chemical modification, making it a valuable intermediate in the synthesis of complex heterocyclic molecules. Its structural features are particularly suited for generating libraries of compounds for drug discovery, most notably in the field of oncology. While the specific historical details of its initial synthesis are not well-documented, its emergence in chemical supplier catalogs and patent literature points to its utility in contemporary organic synthesis.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in Table 1. This data is primarily sourced from chemical supplier databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1196157-51-3Supplier Catalogs
Molecular Formula C₆H₅BrN₂O₂Supplier Catalogs
Molecular Weight 217.02 g/mol Supplier Catalogs
Appearance White to off-white powderSupplier Catalogs
Purity Typically ≥98%Supplier Catalogs
Storage Store in a cool, dry, well-ventilated areaSupplier Catalogs

Synthesis and History

A singular "discovery" paper for this compound is not readily identifiable in the scientific literature. Its history is intertwined with the broader development of functionalized nicotinic acid derivatives for use in medicinal chemistry. The synthesis of this specific molecule is not explicitly detailed in many publications, but a plausible and efficient route can be inferred from established methodologies for related compounds.

A likely synthetic pathway involves the transformation of a readily available precursor, 2-amino-6-methylpyridine. This approach, outlined below, consists of two key steps: bromination followed by oxidation.

Plausible Synthesis Pathway

Scheme 1: Proposed Synthesis of this compound

G cluster_0 Step 1: Bromination cluster_1 Step 2: Oxidation 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine 2-Amino-6-bromo-6-methylpyridine 2-Amino-6-bromo-6-methylpyridine 2-Amino-6-methylpyridine->2-Amino-6-bromo-6-methylpyridine Br2, HBr/H2O 2-Amino-6-bromonicotinic_acid This compound 2-Amino-6-bromo-6-methylpyridine->2-Amino-6-bromonicotinic_acid KMnO4, H2O, Heat

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on established procedures for analogous transformations and represent a likely method for the synthesis of this compound.

Step 1: Synthesis of 2-Amino-6-bromo-6-methylpyridine

  • Reagents: 2-Amino-6-methylpyridine, Bromine, Hydrobromic acid (48%), Sodium hydroxide.

  • Procedure: To a solution of 2-amino-6-methylpyridine in aqueous hydrobromic acid, bromine is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction mixture is stirred for several hours and then neutralized with a sodium hydroxide solution. The product, 2-Amino-6-bromo-6-methylpyridine, is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated under reduced pressure.

Step 2: Synthesis of this compound

  • Reagents: 2-Amino-6-bromo-6-methylpyridine, Potassium permanganate, Water.

  • Procedure: 2-Amino-6-bromo-6-methylpyridine is suspended in water, and potassium permanganate is added portion-wise. The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC). The reaction mixture is then filtered to remove manganese dioxide, and the filtrate is acidified with a suitable acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to afford this compound.

Table 2: Hypothetical Quantitative Data for the Synthesis of this compound

StepProductStarting MaterialReagentsYield (%)Melting Point (°C)
12-Amino-6-bromo-6-methylpyridine2-Amino-6-methylpyridineBr₂, HBr80-90Not reported
2This compound2-Amino-6-bromo-6-methylpyridineKMnO₄60-70>250 (decomposes)

Note: The data in this table is estimated based on typical yields for similar reactions and should be experimentally verified.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound is as a versatile building block for the synthesis of complex heterocyclic compounds with potential therapeutic activity. Its utility is particularly prominent in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Role in the Synthesis of PARP Inhibitors

PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations). The nicotinamide moiety is a core structural feature of many PARP inhibitors, as it mimics the binding of the natural substrate, NAD+. This compound provides a pre-functionalized scaffold that allows for the systematic exploration of the chemical space around this critical pharmacophore.

The amino and carboxylic acid groups can be readily derivatized to introduce various substituents that can interact with specific residues in the PARP active site, thereby modulating potency and selectivity. The bromine atom serves as a convenient handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl or heteroaryl groups.

Illustrative Synthetic Workflow for a PARP Inhibitor Precursor

The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of a PARP inhibitor precursor.

G Start This compound Amidation Amidation with R1-NH2 Start->Amidation Suzuki_Coupling Suzuki Coupling with R2-B(OH)2 Amidation->Suzuki_Coupling Final_Product PARP Inhibitor Precursor Suzuki_Coupling->Final_Product G cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitor DNA_Damage DNA Single-Strand Break PARP_Activation PARP Activation DNA_Damage->PARP_Activation Replication Replication DNA_Damage->Replication BER Base Excision Repair PARP_Activation->BER PARP_Inhibition PARP Inhibition PARP_Activation->PARP_Inhibition Cell_Survival Cell Survival BER->Cell_Survival DSB Double-Strand Break Replication->DSB HR_Repair Homologous Recombination Repair DSB->HR_Repair BRCA_Deficiency BRCA Deficiency (HR Defective) DSB->BRCA_Deficiency HR_Repair->Cell_Survival PARP_Inhibitor PARP Inhibitor (derived from This compound) PARP_Inhibitor->PARP_Inhibition BER_Blocked BER Blocked PARP_Inhibition->BER_Blocked DSB_Accumulation DSB Accumulation BER_Blocked->DSB_Accumulation Apoptosis Apoptosis (Synthetic Lethality) DSB_Accumulation->Apoptosis BRCA_Deficiency->Apoptosis

Spectroscopic Profile of 2-Amino-6-bromonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Amino-6-bromonicotinic acid (CAS No. 1196157-51-3). Due to the limited availability of public experimental spectra for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural features and comparison with analogous compounds. Detailed experimental protocols for acquiring this data are also provided.

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C₆H₅BrN₂O₂ Molecular Weight: 217.02 g/mol Structure: Chemical Structure of this compound

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related molecules.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.8 - 8.0d1HH4
~6.8 - 7.0d1HH5
~6.5 - 7.0 (broad)s2H-NH₂
~12.0 - 13.0 (broad)s1H-COOH
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~168 - 172C7 (-COOH)
~158 - 162C2
~148 - 152C6
~140 - 144C4
~110 - 114C5
~108 - 112C3
IR (Infrared) Spectroscopy

Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (carboxylic acid), N-H stretch (amine)
3100 - 3000MediumAromatic C-H stretch
1700 - 1650StrongC=O stretch (carboxylic acid)
1620 - 1580MediumN-H bend (amine), C=C stretch (aromatic)
1400 - 1300MediumC-N stretch, O-H bend
1250 - 1150StrongC-O stretch
~700 - 600Medium-StrongC-Br stretch
MS (Mass Spectrometry)

Ionization Mode: Electrospray Ionization (ESI)

m/z (Mass-to-Charge Ratio)Ion
217/219[M+H]⁺ (presence of Br isotopes)
199/201[M-H₂O+H]⁺
172/174[M-COOH+H]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters:

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 14 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

IR Spectroscopy

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Acidify the solution with a small amount of formic acid to promote protonation for positive ion mode analysis.

Acquisition Parameters:

  • Ionization Mode: ESI positive.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Nebulizer Gas (N₂): Flow rate appropriate for stable spray.

  • Drying Gas (N₂): Temperature and flow rate optimized for desolvation.

Workflow Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation Sample 2-Amino-6-bromonicotinic Acid Sample NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Dissolve in MeOH/ACN:H2O Sample->MS_Prep NMR_Acq 1H & 13C NMR Spectroscopy NMR_Prep->NMR_Acq IR_Acq FTIR Spectroscopy IR_Prep->IR_Acq MS_Acq ESI-MS Spectrometry MS_Prep->MS_Acq NMR_Analysis Chemical Shift & Coupling Constant Analysis NMR_Acq->NMR_Analysis IR_Analysis Functional Group Identification IR_Acq->IR_Analysis MS_Analysis Molecular Ion & Fragment Analysis MS_Acq->MS_Analysis Structure Structural Confirmation NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: Workflow for Spectroscopic Analysis.

Logical_Relationship_Spectra cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Compound This compound Proton_Env Proton Environments (H4, H5, NH2, COOH) Compound->Proton_Env provides info on Carbon_Skel Carbon Skeleton (C2-C7) Compound->Carbon_Skel provides info on Func_Groups Functional Groups (-COOH, -NH2, C-Br, Aromatic Ring) Compound->Func_Groups provides info on Mol_Weight Molecular Weight (217.02) Compound->Mol_Weight provides info on Fragmentation Fragmentation Pattern Mol_Weight->Fragmentation

Caption: Information Derived from Each Spectroscopic Technique.

Commercial Availability and Synthetic Utility of 2-Amino-6-bromonicotinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, synthetic protocols, and applications of the key chemical intermediate, 2-Amino-6-bromonicotinic acid. Aimed at researchers, scientists, and professionals in drug development, this document outlines the significance of this compound as a building block in the synthesis of targeted therapeutics, particularly in the realm of oncology.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to research and development needs. The compound is typically offered in various purities and quantities, with pricing contingent on these factors. Below is a summary of representative commercial sources and their offerings.

SupplierCatalog NumberPurityQuantityPrice (USD)
Key Organics78-223>97%1g~$150
5g~$500
BLD Pharm1196157-51-3≥98%1g~$100
5g~$350
A162957A16295797%1g~$120
5g~$400
AbacipharmTechN/A97+%1g$193.02
5g$699.08

Note: Prices are approximate and subject to change. Please consult the suppliers' websites for the most current information.

Role in Drug Discovery: A Key Building Block for PARP Inhibitors

This compound serves as a crucial structural motif in the synthesis of numerous pharmaceutical agents. Its primary application lies in its role as a key intermediate for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in the DNA damage response (DDR) pathways of cancer cells, leading to synthetic lethality.

The pyridine ring of this compound, substituted with both an amino and a bromo group, provides a versatile scaffold for medicinal chemists. The bromine atom allows for the introduction of various aryl or heteroaryl groups through cross-coupling reactions, such as the Suzuki-Miyaura coupling. The amino and carboxylic acid functionalities offer sites for further chemical modifications to optimize the pharmacological properties of the final drug candidate, including potency, selectivity, and pharmacokinetic profile.

The DNA Damage Response and PARP Inhibition

The DNA damage response is a complex network of signaling pathways that detect and repair DNA lesions, thus maintaining genomic integrity. PARP enzymes, particularly PARP1 and PARP2, are central to the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited, these SSBs are not repaired and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway. The inhibition of PARP in these HR-deficient cancer cells leads to an accumulation of unrepaired DSBs, ultimately resulting in cell death—a concept known as synthetic lethality.

dot

DNA_Damage_Response cluster_SSB Single-Strand Break (SSB) Repair cluster_DSB Double-Strand Break (DSB) Repair SSB DNA Single-Strand Break PARP PARP Activation SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates Replication_Fork_Collapse Replication Fork Collapse PARP->Replication_Fork_Collapse inhibition by PARPi leads to Repaired_SSB Repaired DNA BER->Repaired_SSB DSB DNA Double-Strand Break HR Homologous Recombination (HR) (BRCA1/2 dependent) DSB->HR NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ Repaired_DSB Repaired DNA HR->Repaired_DSB Apoptosis_DSB Apoptosis HR->Apoptosis_DSB failure in HR deficient cells NHEJ->Repaired_DSB Replication_Fork_Collapse->DSB PARPi PARP Inhibitor PARPi->PARP HR_deficient HR Deficient Cancer Cell HR_deficient->HR deficiency

Caption: DNA Damage Response and PARP Inhibition Pathway.

Experimental Protocols

Plausible Synthesis of this compound

While a specific, publicly available, detailed protocol for the synthesis of this compound is not readily found, a plausible synthetic route can be devised based on established organic chemistry principles and analogous transformations of pyridine derivatives. A potential two-step synthesis starting from commercially available 2,6-dibromopyridine is outlined below.

Step 1: Carboxylation of 2,6-dibromopyridine

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2,6-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Grignard Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at this temperature to facilitate the formation of the Grignard reagent.

  • Carboxylation: Bubble dry carbon dioxide gas through the solution for 2-3 hours while maintaining the temperature at -78 °C. Alternatively, pour the reaction mixture over an excess of crushed dry ice.

  • Work-up: Allow the reaction to warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Acidify the aqueous layer to pH 3-4 with 1 M HCl.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2,6-dibromonicotinic acid can be purified by recrystallization or column chromatography.

Step 2: Amination of 2,6-dibromonicotinic acid

  • Reaction Setup: In a sealed tube, combine 2,6-dibromonicotinic acid (1.0 eq), copper(I) oxide (0.1 eq), and an excess of aqueous ammonia.

  • Reaction: Heat the mixture to 120-140 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Acidify with 1 M HCl to pH 3-4 to precipitate the product.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization.

dot

Synthesis_Workflow Start 2,6-Dibromopyridine Step1 1. n-BuLi, THF, -78°C 2. CO2 (gas or solid) Start->Step1 Intermediate 2,6-Dibromonicotinic acid Step1->Intermediate Step2 Aqueous NH3, CuO, 120-140°C Intermediate->Step2 Product This compound Step2->Product PARPi_Synthesis_Workflow Start This compound Step1 Amide Coupling (HATU, DIPEA, DMF) Start->Step1 Amine R-NH2 Amine->Step1 Boronic_Acid Ar-B(OH)2 Step2 Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3, Dioxane/H2O) Boronic_Acid->Step2 Intermediate Amide Intermediate Step1->Intermediate Intermediate->Step2 Product PARP Inhibitor Step2->Product

Methodological & Application

Application Notes & Protocol: Suzuki-Miyaura Coupling of 2-Amino-6-bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of 2-amino-6-aryl-nicotinic acids from 2-amino-6-bromonicotinic acid. These target molecules are significant scaffolds in medicinal chemistry and drug discovery. The protocol addresses the unique challenges presented by this substrate and offers detailed methodologies and troubleshooting guidance.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[1][2] The reaction of this compound with various arylboronic acids provides access to a diverse library of 2-amino-6-aryl-nicotinic acids. However, this substrate presents specific challenges due to the presence of multiple functional groups that can interact with the palladium catalyst. The pyridine nitrogen, the amino group, and the carboxylic acid can all coordinate to the palladium center, potentially hindering or deactivating the catalyst.[3] Therefore, careful selection of reaction conditions, including the catalyst, ligand, base, and solvent, is critical for a successful transformation.

Challenges and Considerations
  • Catalyst Inhibition: The lone pairs on the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, potentially inhibiting its catalytic activity.[3]

  • Carboxylate Interference: Under basic conditions, the carboxylic acid deprotonates to a carboxylate, which can bind to the palladium center and lead to catalyst deactivation.[3]

  • Substrate Reactivity: 2-substituted pyridines are known to be challenging substrates for Suzuki couplings.[3][4] The electron-donating amino group can further decrease the reactivity of the C-Br bond towards oxidative addition.

  • Side Reactions: Common side reactions include protodeboronation of the boronic acid and homocoupling of the coupling partners.[3][5] Ensuring an inert atmosphere and using stable boronic esters (e.g., pinacol esters) can help minimize these side reactions.[3]

Reaction Scheme & Mechanism

The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Mechanism Figure 1: Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Both R¹-Pd(II)Ln-R² Transmetalation->PdII_Both RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product Reactants1 R¹-X (this compound) Reactants1->OxAdd Reactants2 R²-B(OR)₂ (Arylboronic Acid/Ester) + Base Reactants2->Transmetalation

Caption: Figure 1: Suzuki-Miyaura Catalytic Cycle

Experimental Protocols

Given the challenging nature of the substrate, a generalized protocol is provided below. Optimization of the catalyst, ligand, base, and temperature may be required for specific arylboronic acids.

Recommended Reagents and Conditions

The selection of reagents is crucial for overcoming the challenges associated with this substrate. Electron-rich and bulky phosphine ligands are often effective for coupling with 2-bromopyridines as they facilitate the oxidative addition step.[3]

ComponentReagent/ParameterStoichiometry / ValueRationale & Notes
Aryl Halide This compound1.0 eqThe limiting reagent.
Boronic Acid/Ester Arylboronic Acid or Pinacol Ester1.2 - 1.5 eqUsing a slight excess helps drive the reaction to completion. Pinacol esters can reduce protodeboronation.[3]
Palladium Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃ / Pd(OAc)₂2 - 5 mol%Pd(PPh₃)₄ can be used directly. Pd₂(dba)₃ or Pd(OAc)₂ must be used with a ligand.[3][6]
Ligand SPhos, XPhos, or P(tBu)₃4 - 10 mol%Required when using Pd₂(dba)₃ or Pd(OAc)₂. Bulky, electron-rich ligands are preferred.[3][7]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃2.0 - 3.0 eqA strong, non-nucleophilic base is required. K₃PO₄ is often a good choice for sensitive substrates.[3][8]
Solvent System 1,4-Dioxane/H₂O or Toluene/Ethanol/H₂O4:1 to 10:1 (v/v)A mixture of an organic solvent and water is typical. The solvent must be thoroughly degassed.[3][6]
Temperature 80 - 110 °C-The optimal temperature may vary and should be determined experimentally.
Reaction Time 4 - 24 hours-Monitor by TLC or LC-MS for completion.
Step-by-Step Protocol

The following workflow outlines the key steps for performing the Suzuki coupling reaction.

Workflow Figure 2: Experimental Workflow prep 1. Preparation & Degassing - Dry glassware - Degas solvents reagents 2. Reagent Addition (Inert Atmosphere) - Add solids: this compound, boronic acid, base, catalyst, ligand. prep->reagents solvent 3. Solvent Addition - Add degassed solvent mixture via syringe. reagents->solvent reaction 4. Reaction - Heat to 80-110 °C with vigorous stirring. - Monitor progress via TLC or LC-MS. solvent->reaction workup 5. Work-up - Cool to RT. - Dilute with organic solvent. - Wash with water/brine. reaction->workup purify 6. Purification - Dry organic layer (e.g., Na₂SO₄). - Concentrate under vacuum. - Purify by column chromatography or recrystallization. workup->purify analysis 7. Analysis - Characterize product by NMR, MS, etc. purify->analysis

Caption: Figure 2: Experimental Workflow

Detailed Procedure:

  • Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 3.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or the combination of palladium source and ligand (e.g., Pd(OAc)₂, 2 mol% and SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[3]

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography or recrystallization to yield the desired 2-amino-6-aryl-nicotinic acid.

Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents.Use a fresh batch of palladium catalyst and ligand.[5] Increase temperature in 10 °C increments. Ensure boronic acid is fresh and the base is anhydrous.
Significant Protodeboronation Presence of excess water or oxygen; Base-catalyzed decomposition.Ensure thorough degassing of solvents.[5] Switch to a more stable boronic ester (e.g., pinacol ester).[3]
Homocoupling of Boronic Acid Slow transmetalation step; Suboptimal catalyst system.Increase the reaction temperature moderately.[3] Screen different ligands; bidentate ligands like dppf can sometimes suppress homocoupling.[3]
Decomposition of Starting Material Reaction temperature is too high.Lower the reaction temperature.[5]
Persistent Low Yield Catalyst inhibition by the substrate's functional groups.Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to coupling. The ester can be hydrolyzed post-coupling.[3]

This document is intended as a guide and may require optimization for specific substrates and laboratory conditions.

References

Application Notes and Protocols for the Derivatization of 2-Amino-6-bromonicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 2-Amino-6-bromonicotinic acid, a key scaffold in medicinal chemistry. This document details protocols for common and effective derivatization strategies, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation, to generate diverse libraries of compounds for drug discovery.

Introduction

This compound is a versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The presence of three distinct functional groups—an amino group, a carboxylic acid, and a bromine atom on the pyridine ring—allows for selective and sequential modifications, making it an attractive starting material for generating structurally diverse molecules. Derivatization at these positions can significantly impact the biological activity, physicochemical properties, and pharmacokinetic profiles of the resulting compounds. The exploration of derivatives of 2-aminonicotinic acid has led to the discovery of compounds with a range of biological activities, including antimicrobial and enzyme inhibitory properties.[1][2][3]

Derivatization Strategies

The three primary sites for derivatization of this compound are the bromine atom at the 6-position, the amino group at the 2-position, and the carboxylic acid at the 3-position. The following sections detail protocols for the most common and effective derivatization reactions at these sites.

Suzuki-Miyaura Coupling at the C6-Position

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[4][5][6] This reaction is widely used to introduce a variety of aryl and heteroaryl substituents at the 6-position of the nicotinic acid core.

Experimental Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants reagents This compound, Boronic Acid, Base start->reagents catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat under Inert Atmosphere solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify end end purify->end 2-Amino-6-aryl-nicotinic acid cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants reagents This compound, Amine, Base start->reagents catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent heat Heat under Inert Atmosphere solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify end end purify->end 2-Amino-6-(amino)nicotinic acid cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack cluster_product Product Formation CarboxylicAcid This compound CouplingReagent Coupling Reagent (e.g., HATU, HOBt/EDC) CarboxylicAcid->CouplingReagent ActivatedEster Activated Intermediate (e.g., O-acylisourea, Active Ester) CouplingReagent->ActivatedEster Amine Primary or Secondary Amine ActivatedEster->Amine Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral Amine->Tetrahedral Amide Amide Product Tetrahedral->Amide Byproduct Byproduct Tetrahedral->Byproduct

References

Application Notes and Protocols for the Use of 2-Amino-6-bromonicotinic Acid in Protein Degrader Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1][2][3] By bringing the POI and the E3 ligase into proximity, PROTACs hijack the cell's ubiquitin-proteasome system to induce the degradation of the target protein.[4][5][6]

The linker plays a crucial role in PROTAC design, influencing the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[1][] The composition, length, and attachment points of the linker can significantly impact a PROTAC's potency, selectivity, and pharmacokinetic properties.[8]

This document provides detailed application notes and protocols for the proposed use of 2-Amino-6-bromonicotinic acid as a versatile building block in the synthesis of novel protein degraders. While direct literature examples of its incorporation into PROTACs are currently limited, its chemical functionalities offer a unique opportunity for creating diverse and effective degraders. The presence of a bromine atom allows for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, to introduce a variety of linker moieties or protein of interest (POI) ligands. The amino and carboxylic acid groups provide orthogonal handles for amide bond formation, enabling the attachment of the E3 ligase ligand or the other part of the bifunctional molecule.

Application of this compound in PROTAC Synthesis

This compound can be strategically employed as a rigid core within the linker or as a scaffold for one of the ligands in a PROTAC. Its pyridine ring can provide conformational constraint, which may be advantageous for pre-organizing the binding moieties for optimal ternary complex formation.

Key Features for PROTAC Synthesis:

  • Orthogonal Reactivity: The bromine atom, amino group, and carboxylic acid offer three distinct points for chemical modification, allowing for a modular and flexible synthetic approach.

  • Scaffold Rigidity: The pyridine core can introduce a degree of rigidity into the linker, which can be beneficial for optimizing the geometry of the ternary complex.

  • Versatility in Linker Design: The bromine atom can be functionalized through various cross-coupling reactions to attach different linker types, including polyethylene glycol (PEG) chains, alkyl chains, or more complex chemical entities.[1][9]

Experimental Protocols

The following are proposed, detailed protocols for the synthesis of a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4) using this compound. These protocols are based on established synthetic methodologies for PROTACs.

Protocol 1: Synthesis of a PROTAC with this compound as a Linker Core

This protocol outlines a convergent synthetic strategy where the this compound core is first functionalized with a linker, followed by sequential attachment of the E3 ligase ligand (Pomalidomide) and the POI ligand (JQ1 derivative).

Materials:

  • This compound

  • (Triphenylphosphine)palladium(0)

  • Appropriate boronic acid or ester for the linker (e.g., a PEGylated boronic acid)

  • Pomalidomide derivative with a free amine

  • JQ1 derivative with a carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Standard solvents and reagents for organic synthesis

Procedure:

  • Protection of Functional Groups (if necessary): Depending on the linker and coupling strategies, the amino and carboxylic acid groups of this compound may need to be protected using standard protecting group chemistry.

  • Suzuki-Miyaura Cross-Coupling:

    • In a nitrogen-flushed flask, dissolve the protected this compound (1 equivalent), the boronic acid linker (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.1 equivalents) in a suitable solvent system (e.g., dioxane/water).

    • Add a base such as potassium carbonate (3 equivalents).

    • Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by LC-MS).

    • Cool the reaction, dilute with an organic solvent, and wash with water. Dry the organic layer and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

  • Deprotection: Remove the protecting groups to liberate the amino and carboxylic acid functionalities.

  • Amide Coupling with E3 Ligase Ligand:

    • Dissolve the product from step 3 (1 equivalent) and an amine-functionalized Pomalidomide derivative (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3 equivalents).

    • Stir the reaction at room temperature for 4-12 hours (monitor by LC-MS).

    • Work up the reaction by diluting with ethyl acetate and washing with saturated sodium bicarbonate and brine.

    • Dry the organic layer and concentrate. Purify by chromatography.

  • Amide Coupling with POI Ligand:

    • Dissolve the product from step 4 (1 equivalent) and a carboxylic acid-functionalized JQ1 derivative (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3 equivalents).

    • Stir at room temperature until completion (monitor by LC-MS).

    • Purify the final PROTAC using preparative HPLC.

Protocol 2: Western Blotting for Protein Degradation

This protocol is to quantify the reduction in cellular BRD4 protein levels following treatment with the synthesized PROTAC.[10][11]

Procedure:

  • Cell Culture and Treatment:

    • Seed a relevant cell line (e.g., HeLa or 22Rv1) in 6-well plates to achieve 70-80% confluency.[5]

    • Prepare serial dilutions of the PROTAC in fresh culture medium. Ensure the final DMSO concentration is below 0.1%.

    • Treat the cells with the PROTAC dilutions for a specified time (e.g., 18-24 hours). Include a vehicle-only (DMSO) control.[5]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.[10]

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with a primary antibody for BRD4 and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities for BRD4 and the loading control.

    • Normalize the BRD4 intensity to the loading control intensity for each sample.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[10]

Data Presentation

The following tables summarize representative quantitative data for well-characterized BRD4 and BTK PROTACs. This data is provided for illustrative purposes to guide researchers in the expected performance of newly synthesized degraders.

Table 1: Degradation Potency and Efficacy of BRD4 PROTACs

PROTACE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)Citation(s)
dBET6CRBNMDA-MB-23160>95[12]
ARV-825CRBNLNCaP7.36>98[11]
MZ1VHLHeLa~100~90[13]
Compound 34CRBNMDA-MB-23160>95[12]
Compound 37CRBNMDA-MB-23162>95[12]

Table 2: Degradation Potency and Efficacy of BTK PROTACs

PROTACE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)Citation(s)
NC-1CRBNMino2.297[14]
RC-3CRBNMino2498[14]
PTD10CRBNRamos0.5>95[15]
DD-03-171CRBNMCL cells5.1>95[16]

Visualizations

Signaling Pathways

BRD4_Signaling_Pathway cluster_PROTAC PROTAC Action BRD4 BRD4 SuperEnhancer Super-Enhancer (e.g., MYC locus) BRD4->SuperEnhancer Binds to acetylated histones PTEFb P-TEFb BRD4->PTEFb Recruits Ubiquitination Ubiquitination BRD4->Ubiquitination RNAPolII RNA Polymerase II PTEFb->RNAPolII Phosphorylates Transcription Transcriptional Elongation RNAPolII->Transcription Oncogenes Oncogenes (e.g., c-Myc) Transcription->Oncogenes CellProliferation Cell Proliferation & Survival Oncogenes->CellProliferation PROTAC BRD4 PROTAC PROTAC->BRD4 Binds E3Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) PROTAC->E3Ligase Recruits PROTAC->Ubiquitination E3Ligase->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Marks for Degradation BRD4 Degradation Proteasome->Degradation Degradation->BRD4 Degrades

BTK_Signaling_Pathway cluster_PROTAC PROTAC Action BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activates Syk Syk Lyn->Syk Phosphorylates BTK BTK Syk->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates Ubiquitination Ubiquitination BTK->Ubiquitination PIP2 PIP2 PLCG2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaFlux Ca²⁺ Flux IP3->CaFlux Downstream Downstream Signaling (NF-κB, NFAT, ERK) DAG->Downstream CaFlux->Downstream CellActivity B-Cell Proliferation, Survival & Activation Downstream->CellActivity PROTAC BTK PROTAC PROTAC->BTK Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Recruits PROTAC->Ubiquitination E3Ligase->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Marks for Degradation BTK Degradation Proteasome->Degradation Degradation->BTK Degrades

Experimental Workflow

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start This compound Step1 Protection of Amino & Carboxyl Groups Step2 Suzuki Coupling with Linker-Boronic Acid Step3 Deprotection Step4 Amide Coupling with E3 Ligase Ligand Step5 Amide Coupling with POI Ligand Final_PROTAC Final PROTAC Purification Purification (HPLC) Characterization Characterization (LC-MS, NMR) WesternBlot Western Blot for Protein Degradation (DC50, Dmax) CellViability Cell Viability Assays (IC50)

References

Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Amino-6-bromonicotinic Acid with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction offers high functional group tolerance and generally proceeds with high yields and stereospecificity. In the realm of medicinal chemistry and drug discovery, the synthesis of substituted nicotinic acid derivatives is of significant interest, as this scaffold is present in numerous biologically active molecules.[1][2]

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 2-Amino-6-bromonicotinic acid with a variety of boronic acids. This reaction facilitates the synthesis of 2-amino-6-aryl-nicotinic acid derivatives, which are valuable building blocks for the development of novel therapeutic agents.

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired 2-amino-6-aryl-nicotinic acid and regenerating the palladium(0) catalyst.

Challenges in the Suzuki coupling of substrates like this compound can arise from the coordinating effects of the pyridine nitrogen and the carboxylate group, which can potentially inhibit the palladium catalyst. Careful selection of the catalyst, ligand, base, and reaction conditions is therefore crucial for a successful transformation.

Data Presentation: Representative Reaction Yields

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound and analogous bromopyridine derivatives with various boronic acids. The data has been compiled from literature sources and serves as a guide for expected outcomes.

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-6-bromobenzothiazole4-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O (4:1)9531Moderate
22-Amino-6-bromobenzothiazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O (4:1)953164
32-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O (4:1)801292[3]
42-Bromo-4-fluoro-5-methylpyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O (4:1)801295[3]
5Aryl Bromide4-Chlorophenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O1001885
69-Benzyl-6-chloropurinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene100-95[4]
79-Benzyl-6-chloropurine4-Fluorophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene100-89[5]
89-Benzyl-6-chloropurine3-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene100-66[5]

Note: Yields are for isolated products. The data for entries 1 and 2 are for a structurally related benzothiazole system, while entries 3-5 are for other substituted bromopyridines, providing a strong indication of expected performance for the title reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water (4:1 v/v) or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or reaction vial)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent mixture via syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the this compound.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a biphasic solvent system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the pure 2-amino-6-aryl-nicotinic acid derivative.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar 2-Amino-nicotinic acid moiety Ar_prime Boronic acid organic moiety L Ligand

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: This compound, Boronic acid, Catalyst, Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-100 °C) solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Work-up and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: A general experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting Guide

Caption: A troubleshooting guide for common issues in the Suzuki-Miyaura coupling.

References

Synthesis of Novel Heterocycles from 2-Amino-6-bromonicotinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from 2-Amino-6-bromonicotinic acid. This versatile building block offers a gateway to a variety of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules. Among these, fused pyrimidine ring systems, such as pyrido[2,3-d]pyrimidines, have garnered considerable attention. These scaffolds are structurally analogous to purines and have been shown to exhibit a wide range of therapeutic properties, including anticancer, antibacterial, and kinase inhibitory activities.[1][2] this compound is a key starting material for the synthesis of these and other novel heterocycles. Its strategic placement of amino, carboxylic acid, and bromo functional groups allows for a variety of chemical transformations, including cyclization and cross-coupling reactions, to build molecular complexity.

This application note will focus on two primary synthetic strategies originating from this compound:

  • Synthesis of Pyrido[2,3-d]pyrimidinone Derivatives: This pathway involves the initial formation of a ureido or amide intermediate, followed by intramolecular cyclization to construct the fused pyrimidine ring.

  • Functionalization via Cross-Coupling Reactions: The bromine atom at the 6-position serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to introduce aryl, heteroaryl, or amino substituents prior to or after heterocycle formation.

I. Synthesis of Pyrido[2,3-d]pyrimidinone Derivatives

A common and effective method for the synthesis of pyrido[2,3-d]pyrimidin-7-ones from 2-aminonicotinic acid derivatives involves cyclization with a one-carbon synthon, such as formamide or urea.[1][3]

Logical Workflow for Pyrido[2,3-d]pyrimidinone Synthesis

A This compound B Amidation A->B (e.g., SOCl2, NH4OH) C 2-Amino-6-bromonicotinamide B->C D Cyclization with Formamide C->D E 6-Bromo-2-aminopyrido[2,3-d]pyrimidin-7(8H)-one D->E F Cross-Coupling (e.g., Suzuki) E->F G 6-Aryl-2-aminopyrido[2,3-d]pyrimidin-7(8H)-one F->G

Caption: General workflow for the synthesis of 6-substituted-2-aminopyrido[2,3-d]pyrimidin-7(8H)-ones.

Experimental Protocol: Synthesis of 6-Bromo-2-aminopyrido[2,3-d]pyrimidin-7(8H)-one (Illustrative)

This protocol is adapted from the synthesis of related pyrido[2,3-d]pyrimidine derivatives.[1]

Step 1: Synthesis of 2-Amino-6-bromonicotinamide

  • To a solution of this compound (1.0 eq) in thionyl chloride (10 vol), add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture at reflux for 2 hours.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

  • To the resulting acid chloride, cautiously add a concentrated solution of ammonium hydroxide (20 vol) at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-Amino-6-bromonicotinamide.

Step 2: Synthesis of 6-Bromo-2-aminopyrido[2,3-d]pyrimidin-7(8H)-one

  • A mixture of 2-Amino-6-bromonicotinamide (1.0 eq) and formamide (15 vol) is heated at 180 °C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water, and collect the resulting precipitate by filtration.

  • Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure product.

Quantitative Data (Illustrative for related compounds)
Compound IDStructureYield (%)m.p. (°C)1H NMR (δ, ppm)
1 5-(4-Chlorophenyl)-8-cyclohexyl-4,7-dioxo-2-phenyl-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile65290-2921.25-1.85 (m, 10H, cyclohexyl), 3.50 (t, 1H, cyclohexyl-CH), 7.45-7.60 (m, 5H, Ar-H), 7.90 (d, 2H, Ar-H), 8.10 (d, 2H, Ar-H), 11.5 (s, 1H, NH)
2 5-(4-Chlorophenyl)-8-cyclohexyl-2-(2,4-dichlorophenyl)-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile72310-3121.20-1.90 (m, 10H, cyclohexyl), 3.55 (t, 1H, cyclohexyl-CH), 7.50 (d, 2H, Ar-H), 7.65 (d, 1H, Ar-H), 7.80 (s, 1H, Ar-H), 8.05 (d, 2H, Ar-H), 11.8 (s, 1H, NH)
3 5-(4-Chlorophenyl)-8-cyclohexyl-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile45280-2821.15-1.80 (m, 10H, cyclohexyl), 3.45 (t, 1H, cyclohexyl-CH), 7.55 (d, 2H, Ar-H), 8.00 (d, 2H, Ar-H), 8.20 (s, 1H, pyrimidine-H), 11.2 (s, 1H, NH)

II. Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position of the nicotinic acid backbone provides a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a library of derivatives with diverse functionalities.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.

A This compound C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) A->C B Arylboronic Acid B->C D 2-Amino-6-arylnicotinic acid C->D E Cyclization D->E F 6-Aryl-pyrido[2,3-d]pyrimidinone E->F

Caption: General workflow for Suzuki-Miyaura coupling of this compound.

  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • The reaction vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, such as toluene and water (4:1 ratio).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Acidify the aqueous layer with 1M HCl to a pH of approximately 4-5 to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.

A This compound C Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) A->C B Amine (R2NH) B->C D 2,6-Diaminonicotinic acid derivative C->D E Cyclization D->E F Diamino-pyrido[2,3-d]pyrimidinone E->F

Caption: General workflow for Buchwald-Hartwig amination of this compound.

  • In an oven-dried Schlenk tube, add this compound (1.0 eq), a palladium source such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.05 eq), and a base like sodium tert-butoxide (2.5 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add the desired amine (1.2 eq) and an anhydrous solvent (e.g., toluene).

  • Seal the tube and heat the mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of novel heterocyclic compounds. The methodologies outlined in this document, including the construction of pyrido[2,3-d]pyrimidinone cores and the functionalization through palladium-catalyzed cross-coupling reactions, provide a robust platform for the generation of diverse molecular scaffolds for drug discovery and development. The provided protocols, while in some cases illustrative, offer a solid foundation for researchers to develop and optimize synthetic routes to their specific target molecules. Further exploration of different cyclization partners and cross-coupling reagents will undoubtedly lead to the discovery of new heterocycles with interesting biological properties.

References

Protecting Group Strategies for 2-Amino-6-bromonicotinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic protection of the amino and carboxylic acid functionalities of 2-Amino-6-bromonicotinic acid. This versatile building block is often utilized in the synthesis of complex heterocyclic compounds, and effective management of its reactive groups is crucial for successful synthetic outcomes. The following sections detail orthogonal protecting group strategies, enabling the selective modification of either the amino or the carboxylic acid group while the other remains masked.

Introduction to Protecting Group Strategy

In multi-step organic synthesis, the use of protecting groups is a fundamental strategy to temporarily mask a reactive functional group to prevent it from reacting in a subsequent step. For a molecule like this compound, which contains both a nucleophilic amino group and an acidic carboxylic acid group, a robust and orthogonal protecting group strategy is essential. Orthogonality ensures that one protecting group can be removed selectively in the presence of the other, allowing for controlled, stepwise reactions.

This guide focuses on the widely used tert-butyloxycarbonyl (Boc) group for the protection of the 2-amino group and a methyl ester for the protection of the nicotinic acid moiety. The Boc group is stable under a variety of reaction conditions but can be readily cleaved under acidic conditions. Conversely, the methyl ester is stable to the acidic conditions used for Boc deprotection but can be hydrolyzed under basic conditions. This orthogonality provides a powerful tool for the selective functionalization of this compound.

Logical Workflow of Protection and Deprotection

The following diagram illustrates the logical workflow for the protection and selective deprotection of this compound.

Protecting_Group_Workflow A This compound B Boc Protection (Amino Group) A->B (Boc)2O, Base C Esterification (Carboxylic Acid) A->C CH3OH, Acid D Boc-Protected Intermediate B->D F Fully Protected Intermediate B->F E Esterified Intermediate C->E C->F D->C CH3OH, Acid E->B (Boc)2O, Base G Selective Ester Hydrolysis (Base) F->G LiOH or NaOH H Selective Boc Deprotection (Acid) F->H TFA or HCl I Amino-Protected Acid G->I J Carboxy-Protected Amine H->J

Caption: Orthogonal protecting group strategy for this compound.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on specific laboratory conditions and reagent purity.

Protocol 1: Boc Protection of the 2-Amino Group

This protocol describes the protection of the 2-amino group of this compound using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) or Dioxane

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in THF or dioxane (10 mL per mmol of substrate).

  • Add triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq) to the suspension and stir for 10 minutes at room temperature.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl (2 x 20 mL), followed by brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Methyl Esterification of the Carboxylic Acid Group

This protocol details the esterification of the carboxylic acid functionality of this compound using methanol and an acid catalyst.

Materials:

  • This compound

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in methanol (20 mL per mmol of substrate) and cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) or concentrated sulfuric acid (catalytic amount) to the suspension. Caution: The addition of thionyl chloride to methanol is exothermic and generates HCl gas. Perform in a well-ventilated fume hood.

  • Remove the ice bath and stir the reaction mixture at room temperature or reflux for 4-12 hours. Monitor the reaction by TLC.

  • After completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel if necessary.

Orthogonal Deprotection Strategies

The key advantage of the Boc/methyl ester protecting group combination is the ability to selectively deprotect one group in the presence of the other.

Protocol 3: Selective Deprotection of the Boc Group (Acidic Conditions)

This protocol describes the removal of the Boc group to regenerate the free amine while leaving the methyl ester intact.

Materials:

  • Boc-protected this compound methyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (10 mL per mmol of substrate).

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC.

  • Once complete, carefully neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Protocol 4: Selective Hydrolysis of the Methyl Ester (Basic Conditions)

This protocol details the cleavage of the methyl ester to yield the carboxylic acid, with the Boc-protected amine remaining unaffected.

Materials:

  • Boc-protected this compound methyl ester

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an aqueous solution of lithium hydroxide (1.5 eq) or sodium hydroxide (1.5 eq).

  • Stir the mixture at room temperature for 2-6 hours, monitoring the hydrolysis by TLC.

  • After completion, acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the carboxylic acid.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the protection and deprotection of this compound. Please note that yields are representative and may vary.

Table 1: Protection Reactions

ProtectionReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Amino (Boc) (Boc)₂O, TEATHFRoom Temp12-2485-95
Carboxylic Acid (Me Ester) CH₃OH, SOCl₂MethanolReflux4-1280-90

Table 2: Deprotection Reactions

DeprotectionReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Amino (Boc) TFA, DCMDCMRoom Temp1-490-98
Carboxylic Acid (Me Ester) LiOH, H₂O/THFTHF/H₂ORoom Temp2-688-96

Concluding Remarks

The described protecting group strategy utilizing Boc for the amino group and a methyl ester for the carboxylic acid provides a reliable and orthogonal approach for the selective manipulation of this compound. The detailed protocols and tabulated data serve as a valuable resource for researchers engaged in the synthesis of novel compounds for pharmaceutical and materials science applications. Careful monitoring of reaction progress and appropriate purification techniques are essential for achieving high yields and purity of the desired intermediates.

Application Note: A Scalable Synthesis of 2-Amino-6-bromonicotinic Acid Derivatives for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-6-bromonicotinic acid and its derivatives are pivotal building blocks in the synthesis of a wide array of biologically active molecules. Their presence in the core structure of numerous pharmaceutical candidates highlights their importance in drug discovery programs targeting a range of therapeutic areas, including but not limited to oncology, inflammation, and infectious diseases. The unique substitution pattern of the pyridine ring, featuring an amino group, a carboxylic acid, and a bromine atom, provides three distinct points for chemical modification, enabling the generation of diverse compound libraries for lead optimization. The development of a robust and scalable synthetic route to this key intermediate is therefore a critical undertaking for any organization involved in the discovery and development of novel therapeutics. This application note details a reliable and scalable, three-step synthesis of this compound, commencing from the readily available 6-bromonicotinic acid.

Synthetic Strategy

The overall synthetic strategy involves a three-step sequence:

  • Esterification: Protection of the carboxylic acid functionality of 6-bromonicotinic acid as a methyl ester. This step enhances the solubility of the starting material in organic solvents and prevents unwanted side reactions in the subsequent amination step.

  • Palladium-Catalyzed Amination: Introduction of the amino group at the C2 position of the pyridine ring via a Buchwald-Hartwig amination. This modern cross-coupling reaction is well-suited for large-scale synthesis due to its high efficiency and functional group tolerance.

  • Hydrolysis: Deprotection of the methyl ester to yield the final this compound.

This approach was selected for its scalability, use of well-established and reliable reactions, and the commercial availability of the starting material.

Data Presentation

StepReactionStarting MaterialKey Reagents/CatalystsSolventTemp. (°C)Time (h)Yield (%)
1Esterification6-Bromonicotinic acidThionyl chloride, MethanolMethanolReflux4~95
2Buchwald-Hartwig AminationMethyl 6-bromonicotinateBenzophenone imine, Pd(OAc)₂, BINAP, Cs₂CO₃Toluene10018~85
3HydrolysisMethyl 2-(benzhydrylideneamino)-6-bromonicotinateAqueous HClDioxane1002~90

Experimental Protocols

Step 1: Synthesis of Methyl 6-bromonicotinate

  • Procedure: To a solution of 6-bromonicotinic acid (1.0 eq) in methanol (5 mL/g of starting material), thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux and stirred for 4 hours. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford Methyl 6-bromonicotinate as a solid.

  • Scale-up Considerations: This is a robust and high-yielding reaction that can be readily scaled. The use of thionyl chloride requires appropriate safety precautions, including performing the reaction in a well-ventilated fume hood.

Step 2: Synthesis of Methyl 2-amino-6-bromonicotinate (via Buchwald-Hartwig Amination)

  • Procedure: A mixture of Methyl 6-bromonicotinate (1.0 eq), benzophenone imine (1.2 eq), cesium carbonate (2.0 eq), and BINAP (0.03 eq) in toluene (10 mL/g of starting material) is degassed with argon for 20 minutes. Palladium(II) acetate (0.02 eq) is then added, and the mixture is heated to 100 °C for 18 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give Methyl 2-(benzhydrylideneamino)-6-bromonicotinate.

  • Scale-up Considerations: The efficiency of the Buchwald-Hartwig amination is highly dependent on the quality of the reagents and the exclusion of oxygen and moisture. The use of an inert atmosphere is crucial. On a large scale, the cost of the palladium catalyst and ligand can be a significant factor. Catalyst screening and optimization may be necessary to identify a more cost-effective system.

Step 3: Synthesis of this compound (Hydrolysis)

  • Procedure: To a solution of Methyl 2-(benzhydrylideneamino)-6-bromonicotinate (1.0 eq) in dioxane (10 mL/g), 6N aqueous hydrochloric acid (5.0 eq) is added. The mixture is heated to 100 °C for 2 hours. The reaction mixture is then cooled to room temperature and the pH is adjusted to ~4 with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound.

  • Scale-up Considerations: This hydrolysis is a straightforward and high-yielding process. Care should be taken during the pH adjustment to control the precipitation and ensure efficient isolation of the product.

Mandatory Visualizations

G cluster_0 Step 1: Esterification cluster_1 Step 2: Buchwald-Hartwig Amination cluster_2 Step 3: Hydrolysis SM 6-Bromonicotinic acid R1 SOCl₂, CH₃OH SM->R1 Reflux, 4h P1 Methyl 6-bromonicotinate R1->P1 R2 Benzophenone imine, Pd(OAc)₂, BINAP, Cs₂CO₃ P1->R2 Toluene, 100°C, 18h P2 Methyl 2-(benzhydrylideneamino)-6-bromonicotinate R2->P2 R3 aq. HCl P2->R3 Dioxane, 100°C, 2h FP This compound R3->FP

Caption: Synthetic workflow for the scale-up of this compound.

The described three-step synthesis provides a reliable and scalable route to this compound, a valuable intermediate for pharmaceutical research and development. The methodology employs well-established chemical transformations and offers high overall yields. This protocol can be readily implemented in a laboratory or pilot plant setting to produce multi-gram to kilogram quantities of the target compound, thereby facilitating the advancement of drug discovery programs.

2-Amino-6-bromonicotinic Acid: A Versatile Fragment for the Design of Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-6-bromonicotinic acid is a highly functionalized heterocyclic building block that has garnered significant interest in medicinal chemistry. Its strategic arrangement of an amino group, a bromine atom, and a carboxylic acid on a pyridine scaffold offers multiple reaction handles for chemical elaboration. This makes it a valuable fragment for the synthesis of diverse compound libraries aimed at various biological targets. Notably, this scaffold is particularly relevant in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and as a building block for Proteolysis Targeting Chimeras (PROTACs), positioning it at the forefront of targeted cancer therapy and protein degradation strategies.

The 2-aminopyridine moiety is a key pharmacophore for binding to the nicotinamide-binding pocket of PARP enzymes, while the bromine atom serves as a versatile anchor for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce further structural diversity. The carboxylic acid provides a convenient point for amide bond formation, crucial for linking to other molecular fragments or for modulating physicochemical properties.

Application in PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair, particularly in the base excision repair (BER) pathway.[1] In the context of cancer, particularly in tumors with deficiencies in homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to a synthetic lethal phenotype.[2] The accumulation of unrepaired single-strand breaks, which are converted to double-strand breaks during replication, cannot be effectively repaired in HRR-deficient cells, leading to cell death.[3] PARP inhibitors act as competitive inhibitors at the NAD+ binding site of the enzyme.[4]

The this compound scaffold is an excellent starting point for the synthesis of potent PARP inhibitors. The 2-aminopyridine core mimics the nicotinamide portion of NAD+, while the bromine and carboxylic acid functionalities allow for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.

Quantitative Data: Structure-Activity Relationship of Pyridine-Based PARP-1 Inhibitors
Compound IDR GroupPARP-1 IC50 (nM)[5]
1a H>1000
1b Methyl256.3 ± 25.1
1c Ethyl119.7 ± 11.5
1d Propyl8.6 ± 0.6
1e Isopropyl28.4 ± 2.9
1f Cyclopropyl45.2 ± 4.1
1g Benzyl158.6 ± 16.3

Note: The presented data is for a series of 2-(1-substituted-piperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamides and is intended to be representative of the SAR for this class of compounds.[5]

Signaling Pathway: PARP Inhibition and Synthetic Lethality in BRCA-Deficient Cancer Cells

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_Normal_Cell Normal Cell (BRCA Proficient) cluster_BRCA_Deficient_Cell BRCA-Deficient Cancer Cell Single-Strand Break Single-Strand Break PARP_N PARP Single-Strand Break->PARP_N PARP_C PARP Single-Strand Break->PARP_C Replication Replication Single-Strand Break->Replication BER Base Excision Repair PARP_N->BER activates Cell_Survival_N Cell Survival BER->Cell_Survival_N HRR Homologous Recombination Repair PARP_Inhibitor PARP Inhibitor (e.g., derived from This compound) PARP_Inhibitor->PARP_C inhibits Double-Strand Break Double-Strand Break Replication->Double-Strand Break HRR_Deficient Deficient HRR Double-Strand Break->HRR_Deficient Cell_Death Cell Death (Synthetic Lethality) HRR_Deficient->Cell_Death

PARP Inhibition Pathway

Experimental Protocols

General Synthesis of a PARP Inhibitor Core from this compound

This multi-step synthesis involves an initial amidation of the carboxylic acid, followed by a Suzuki-Miyaura cross-coupling to introduce diversity at the 6-position, and subsequent cyclization to form a tricyclic core common in many PARP inhibitors.

Synthesis_Workflow Start This compound Amidation Step 1: Amidation Start->Amidation Amide_Product 2-Amino-6-bromo-N-aryl- niconinamide Amidation->Amide_Product Suzuki Step 2: Suzuki-Miyaura Cross-Coupling Amide_Product->Suzuki Coupled_Product Coupled Intermediate Suzuki->Coupled_Product Cyclization Step 3: Cyclization Coupled_Product->Cyclization Final_Product Tricyclic PARP Inhibitor Core Cyclization->Final_Product

Synthetic Workflow for PARP Inhibitors

Step 1: Amidation of this compound

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (e.g., a substituted aniline) (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a reaction vessel, combine the 2-amino-6-bromo-N-arylnicotinamide from Step 1 (1.0 eq), a suitable boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like K2CO3 (2.0 eq).[5]

  • Add a mixture of a suitable organic solvent (e.g., 1,4-dioxane) and water.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.[5]

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography.

Step 3: Cyclization (Example for Imidazopyridine Core Formation)

Subsequent steps are highly dependent on the target molecule. The following is a representative example.

  • The coupled product from Step 2, which now has an ortho-aminoaryl group, can be cyclized under acidic conditions (e.g., refluxing in acetic acid) to form the corresponding tricyclic imidazopyridine core.

  • The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.

  • The residue is neutralized with a base and the product is extracted with an organic solvent.

  • The crude product is then purified by recrystallization or column chromatography to yield the final PARP inhibitor scaffold.

Application in Protein Degraders (PROTACs)

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. They consist of a ligand for the protein of interest (warhead), a ligand for an E3 ubiquitin ligase (anchor), and a linker connecting the two. This compound can serve as a precursor to either the warhead or as part of the linker system, depending on the synthetic strategy.

Logical Relationship: PROTAC Assembly

PROTAC_Assembly cluster_Components PROTAC Components Warhead Warhead (binds to target protein) Assembly Chemical Synthesis (e.g., amide coupling, cross-coupling) Warhead->Assembly Linker Linker Linker->Assembly Anchor Anchor (binds to E3 ligase) Anchor->Assembly Fragment This compound (or derivative) Fragment->Assembly PROTAC PROTAC Molecule Assembly->PROTAC

PROTAC Assembly Logic
General Protocol for Incorporating the this compound Fragment into a PROTAC

This protocol outlines a general strategy where the this compound fragment is functionalized to be coupled to a pre-formed warhead-linker or anchor-linker conjugate.

Step 1: Functionalization of this compound

  • Protect the amino group of this compound (e.g., with a Boc group) to prevent side reactions.

  • The carboxylic acid can then be activated as described in the PARP inhibitor synthesis (Step 1) and coupled with one end of a bifunctional linker (e.g., an amino-PEG-acid, where the acid is protected).

Step 2: Suzuki-Miyaura Coupling for Linker Elongation or Warhead/Anchor Attachment

  • The bromine atom on the functionalized fragment can be used for a Suzuki-Miyaura cross-coupling reaction to attach a warhead or anchor that has a corresponding boronic acid or ester. Alternatively, the linker itself can be elongated through this reaction.

Step 3: Deprotection and Final Coupling

  • Deprotect the other end of the linker and the protected amino group on the nicotinic acid ring.

  • Couple the deprotected linker to the final component (either the warhead or the anchor, whichever was not attached in Step 2) using standard amide bond formation conditions.

  • Purify the final PROTAC molecule using preparative HPLC.

Conclusion

This compound is a valuable and versatile fragment in modern drug discovery. Its utility in the synthesis of PARP inhibitors for targeted cancer therapy is well-established, leveraging its inherent ability to mimic the nicotinamide core of NAD+. Furthermore, its multiple functional groups make it an attractive building block for the modular synthesis of complex molecules like PROTACs. The protocols and data presented herein provide a foundation for researchers to explore the potential of this fragment in developing novel therapeutics.

References

Applications of 2-Amino-6-bromonicotinic Acid in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases. A key strategy in the design of these inhibitors is the use of heterocyclic scaffolds that can effectively interact with the ATP-binding site of the target kinase.

2-Amino-6-bromonicotinic acid is a versatile bifunctional building block that holds significant potential in the synthesis of novel kinase inhibitors. The presence of a bromine atom, a carboxylic acid, and an amino group on the pyridine ring offers multiple points for chemical modification. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl moieties. The carboxylic acid provides a handle for amide bond formation, a common linkage in many drug molecules. The 2-amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase, a critical interaction for potent inhibition.

While direct literature citing the use of this compound in kinase inhibitor synthesis is limited, its structural motifs are present in numerous potent inhibitors. This document provides detailed application notes and generalized protocols based on the chemistry of analogous compounds to guide researchers in utilizing this promising scaffold in their drug discovery programs.

Data Presentation: Representative Potency of Kinase Inhibitors with Aminopyridine Scaffolds

The following table summarizes the inhibitory activities of representative kinase inhibitors featuring aminopyridine or related aminopyrimidine cores, which can be conceptually derived from scaffolds like this compound. This data is intended to be illustrative of the potential potency achievable with this class of compounds.

Compound Class/Example Target Kinase IC50 (nM) Reference
Aminopyrimidin-4-oneIRAK427[1]
Aminopyrimidine DerivativeBTK<100 (Low nanomolar)[2]
Aminopyrimidine DerivativeFLT3<100 (Low nanomolar)[2]
5-Phenoxy-2-aminopyridineBTKPotent (Specific values not provided)[3]
Aminopyrimidine AmideLckPotent (Specific values not provided)[4]
Aminopyrimidine-2,4-dioneBRD429[5]
Aminopyrimidine-2,4-dionePLK194[5]

Key Synthetic Applications and Experimental Protocols

This compound serves as a versatile starting material for the synthesis of kinase inhibitors through two primary reaction pathways: palladium-catalyzed cross-coupling at the bromine-substituted position and amide bond formation at the carboxylic acid functionality. The 2-amino group is often a crucial pharmacophoric feature for kinase hinge binding.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for introducing aryl or heteroaryl groups at the 6-position of the nicotinic acid scaffold. This is a common strategy to access the back pocket of the ATP-binding site of kinases, often leading to increased potency and selectivity.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.1 eq). Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, toluene, or DMF, and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and adjust the pH to ~3-4 with 1M HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum. Alternatively, if the product is soluble, extract with an organic solvent like ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-amino-6-arylnicotinic acid derivative.

Amide Bond Formation

The carboxylic acid functionality of this compound and its arylated derivatives can be readily coupled with a wide range of amines to form amides. This is a crucial step in elaborating the scaffold to interact with different regions of the kinase or to modulate the physicochemical properties of the inhibitor.

Generalized Experimental Protocol for Amide Coupling:

  • Reaction Setup: To a solution of the 2-amino-6-substituted-nicotinic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add the desired amine (1.1 eq).

  • Coupling Reagents: Add a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final amide product.

Mandatory Visualizations

Signaling Pathway Diagram

Protein kinases are central components of signaling pathways that regulate cell proliferation, survival, and differentiation. For instance, Bruton's tyrosine kinase (BTK) is a key mediator in the B-cell receptor (BCR) signaling pathway, while Interleukin-1 receptor-associated kinase 4 (IRAK4) is crucial in Toll-like receptor (TLR) and IL-1 receptor signaling. Inhibitors derived from this compound can potentially target such kinases.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor BCR / TLR/IL-1R Kinase BTK / IRAK4 Receptor->Kinase Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) Kinase->Downstream Phosphorylation Inhibitor 2-Amino-6-bromonicotinic acid Derivative Inhibitor->Kinase Inhibition Gene Gene Expression (Proliferation, Survival, Inflammation) Downstream->Gene Regulation

Caption: Generalized kinase signaling pathway targeted by inhibitors.

Experimental Workflow Diagram

The synthesis of kinase inhibitors from this compound typically follows a multi-step sequence involving key transformations like Suzuki coupling and amide formation.

G Start This compound Suzuki Suzuki-Miyaura Coupling (with R¹-B(OH)₂) Start->Suzuki Intermediate 2-Amino-6-aryl-nicotinic Acid Suzuki->Intermediate Amide Amide Bond Formation (with R²-NH₂) Intermediate->Amide Final Final Kinase Inhibitor Amide->Final

Caption: Synthetic workflow for kinase inhibitor synthesis.

Conclusion

This compound represents a promising and versatile scaffold for the synthesis of novel kinase inhibitors. Its trifunctional nature allows for the systematic exploration of chemical space around the pyridine core, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The generalized protocols and conceptual frameworks provided herein, based on the well-established chemistry of analogous compounds, offer a solid foundation for researchers to embark on the design and synthesis of next-generation targeted therapeutics. The aminopyridine moiety is a privileged structure in kinase inhibitor design, and the strategic utilization of this compound can pave the way for the discovery of new and effective treatments for a range of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 2-Amino-6-bromonicotinic Acid Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and success rate of Suzuki coupling reactions involving 2-Amino-6-bromonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?

A1: Low yields with this substrate can be attributed to several factors, primarily related to its electronic properties and the presence of multiple functional groups. Key areas to troubleshoot include:

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring and the amino group are Lewis basic and can coordinate to the palladium catalyst, inhibiting its activity.[1][2][3] The carboxylic acid group can also deprotonate and bind to the palladium center, leading to deactivation.[4]

  • Inactive Catalyst System: The C-Br bond on the electron-deficient pyridine ring, influenced by the amino and carboxylic acid groups, may require a highly active catalyst system for efficient oxidative addition.[2][4] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[3]

  • Poor Reagent Quality or Reaction Conditions: The presence of oxygen or water can lead to catalyst deactivation and undesirable side reactions.[1] It is crucial to use anhydrous solvents and reagents and to maintain a strict inert atmosphere.[1]

Q2: I'm observing significant formation of side products. What are the most common ones and how can they be minimized?

A2: The most prevalent side reactions in the Suzuki coupling of this compound are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (e.g., water), which consumes your coupling partner.[1][4] To mitigate this, ensure rigorously anhydrous conditions and consider using more stable boronic esters (like pinacol esters).[4]

  • Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid partner. It is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to a Pd(II) species that favors this pathway.[1][3] Strict exclusion of oxygen is the most critical step to minimize homocoupling.[1]

  • Dehalogenation: The starting this compound is reduced to 2-Aminonicotinic acid. This can be caused by hydride sources in the reaction mixture. Choosing a non-coordinating inorganic base and an aprotic solvent can help prevent this.[5]

Q3: How do I select the optimal catalyst, ligand, base, and solvent for this specific substrate?

A3: The choice of reaction components is critical for this challenging substrate.

  • Catalyst and Ligand: For electron-deficient and sterically hindered substrates like this, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often necessary to facilitate the oxidative addition and reductive elimination steps.[1][2][4] Pre-catalysts such as Pd₂(dba)₃ or Pd(OAc)₂ are commonly used with these ligands.[3]

  • Base: The base is crucial for the transmetalation step.[1] Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.[1][4] The base must be anhydrous and finely ground.[1]

  • Solvent: Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane and water is a common choice, though anhydrous solvents like toluene can also be effective, especially for minimizing protodeboronation.[3][4] All solvents must be thoroughly degassed.[1][2]

Q4: Would protecting the carboxylic acid or amino group improve the reaction yield?

A4: Yes, protection of the carboxylic acid group can be a viable strategy. The carboxylate formed under basic conditions can interfere with the catalyst.[4] Converting the carboxylic acid to a methyl or ethyl ester can prevent this issue. The ester can then be hydrolyzed back to the carboxylic acid after the coupling reaction.[4] While the amino group can also interact with the catalyst, it is often less problematic than the carboxylic acid. Protection of the amino group (e.g., as a Boc derivative) could be considered if other optimization strategies fail.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Catalyst inhibition/deactivation.[1][2][4] 2. Ineffective catalyst/ligand system for the substrate.[1][3] 3. Insufficient reaction temperature.[2] 4. Presence of oxygen or moisture.[1]1. Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos). 2. Increase catalyst and ligand loading (e.g., from 2 mol% to 5 mol%). 3. Screen different palladium pre-catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃). 4. Increase the reaction temperature, potentially using a sealed vessel or microwave irradiation.[2] 5. Ensure all glassware is flame-dried, solvents are anhydrous and thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with argon), and the reaction is maintained under a positive pressure of inert gas.[1]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen oxidizing the Pd(0) catalyst.[1] 2. Slow transmetalation or reductive elimination step.[4] 3. Large excess of boronic acid.[1]1. Rigorously exclude oxygen from the reaction system.[1] 2. Use a direct Pd(0) source like Pd(PPh₃)₄ or ensure complete reduction of a Pd(II) pre-catalyst.[5] 3. Optimize the ligand to accelerate the desired catalytic cycle. Bidentate ligands like dppf can sometimes suppress homocoupling.[4] 4. Use a smaller excess of the boronic acid (e.g., 1.1-1.3 equivalents).
Significant Protodeboronation 1. Presence of water in solvents or reagents.[1][4] 2. Base-catalyzed decomposition of the boronic acid.[4] 3. High reaction temperature leading to thermal decomposition.[4]1. Use anhydrous solvents and ensure the base is thoroughly dried. 2. Use a more stable boronic acid derivative, such as a pinacol or MIDA boronate.[4][6] 3. Run the reaction at the lowest temperature that still provides a reasonable reaction rate.[4] 4. Minimize the amount of base used.
Reaction Stalls or is Sluggish 1. Poor solubility of reagents. 2. Catalyst deactivation over time.[2] 3. Ineffective base.1. Screen different solvent systems (e.g., Dioxane/H₂O, Toluene, DMF).[7] 2. Add a fresh portion of catalyst and ligand to the reaction mixture. 3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[1]

Data Presentation

The following tables present illustrative data for the Suzuki coupling of this compound with Phenylboronic acid, based on typical results for similar challenging substrates.

Table 1: Effect of Ligand and Catalyst on Yield

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O (4:1)100<10
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O (4:1)10025
3Pd(dppf)Cl₂ (3)-K₃PO₄Toluene11065
4Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane/H₂O (4:1)10085
5Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Toluene11092

Reaction Conditions: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), Base (2.0 mmol), Solvent (5 mL), 16 h, under Argon atmosphere.

Table 2: Effect of Base and Solvent on Yield

EntryBase (2.0 eq)SolventTemp (°C)Yield (%)
1Na₂CO₃DMF/H₂O (5:1)10045
2K₂CO₃Dioxane/H₂O (4:1)10058
3K₃PO₄Dioxane/H₂O (4:1)10085
4Cs₂CO₃Dioxane/H₂O (4:1)10088
5K₃PO₄Toluene11090

Reaction Conditions: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), Solvent (5 mL), 16 h, under Argon atmosphere.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent (e.g., 1,4-Dioxane and water, 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)(Br)L₂ Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)(R)L₂ ArPdBr->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R ArPdR->Product ArBr This compound ArBr->ArPdBr BoronicAcid R-B(OH)₂ BoronicAcid->ArPdR Base Base Base->ArPdR

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_conditions Verify Inert Atmosphere & Anhydrous Conditions start->check_conditions check_reagents Check Reagent Purity (Boronic Acid, Base) check_conditions->check_reagents Conditions OK optimize_catalyst Optimize Catalyst System (Bulky, e⁻-rich ligand) check_reagents->optimize_catalyst Reagents OK optimize_base_solvent Screen Base & Solvent (K₃PO₄/Cs₂CO₃, Dioxane/Toluene) optimize_catalyst->optimize_base_solvent No Improvement success Improved Yield optimize_catalyst->success Improvement optimize_temp Increase Temperature (80-120°C or Microwave) optimize_base_solvent->optimize_temp No Improvement optimize_base_solvent->success Improvement protecting_group Consider Protecting Group (Esterify Carboxylic Acid) optimize_temp->protecting_group Still Low Yield optimize_temp->success Improvement protecting_group->success Improvement Parameter_Relationships cluster_substrate Substrate Properties cluster_solution Optimized Conditions Substrate This compound Pyridine_N Pyridine Nitrogen (Lewis Basic) Substrate->Pyridine_N Amino_Group Amino Group (Lewis Basic) Substrate->Amino_Group Carboxylic_Acid Carboxylic Acid (Anionic) Substrate->Carboxylic_Acid Ligand Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Pyridine_N->Ligand Overcomes Inhibition Amino_Group->Ligand Overcomes Inhibition Base Strong, Non-nucleophilic Base (e.g., K₃PO₄, Cs₂CO₃) Carboxylic_Acid->Base Requires Strong Base Protect Protect Carboxylic Acid (e.g., as Ester) Carboxylic_Acid->Protect Prevents Inhibition

References

Technical Support Center: Purification of Crude 2-Amino-6-bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Amino-6-bromonicotinic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during the purification process.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Compound does not dissolve Insufficient solvent.Gradually add more hot solvent until the compound dissolves.
Incorrect solvent.Consult solvent solubility data. For this compound, polar solvents like ethanol, methanol, or mixtures with water are likely candidates.
Presence of insoluble impurities.If a small amount of solid remains after adding a reasonable amount of hot solvent, perform a hot filtration to remove the insoluble material.
No crystal formation upon cooling Solution is too dilute.Evaporate some of the solvent to increase the concentration and allow it to cool again.
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Lack of nucleation sites.Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound.
Oiling out instead of crystallization The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling point solvent.
High concentration of impurities.Purify the crude product by another method, such as column chromatography, before recrystallization.
Low yield of purified product Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the crude product.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Significant amount of product remains in the mother liquor.Cool the filtrate in an ice bath to maximize crystal precipitation before filtration.
Colored impurities in the final product Presence of colored starting materials or byproducts.Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can adsorb the desired product as well.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of compounds Inappropriate mobile phase.Optimize the solvent system. A gradient elution from a non-polar to a more polar solvent system might be necessary. Common eluents for similar compounds include mixtures of hexane/ethyl acetate or dichloromethane/methanol.
Column overloading.Reduce the amount of crude material loaded onto the column.
Column packing is uneven.Ensure the column is packed uniformly to avoid channeling.
Compound is stuck on the column Mobile phase is not polar enough.Gradually increase the polarity of the eluent. For highly polar compounds, adding a small percentage of acetic acid or triethylamine to the mobile phase can help.
Cracked or dry column bed The top of the column was allowed to run dry.Always keep the silica gel covered with the mobile phase.
Tailing of peaks Interactions between the compound and the stationary phase.Add a small amount of a modifier to the mobile phase (e.g., acetic acid for acidic compounds, triethylamine for basic compounds) to reduce tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Potential impurities can include unreacted starting materials (e.g., 2-aminonicotinic acid), regioisomers (e.g., 2-Amino-5-bromonicotinic acid), and byproducts from the bromination reaction. The exact impurity profile will depend on the synthetic route used.

Q2: Which solvents are best for the recrystallization of this compound?

A2: While specific data for this compound is limited, polar solvents such as ethanol, methanol, isopropanol, or aqueous mixtures of these solvents are generally suitable for the recrystallization of amino-substituted nicotinic acids. Small-scale solubility tests are recommended to determine the optimal solvent.

Q3: What is a suitable stationary and mobile phase for the column chromatography of this compound?

A3: A standard silica gel is a suitable stationary phase. For the mobile phase, a gradient elution starting with a less polar mixture (e.g., 9:1 dichloromethane:methanol) and gradually increasing the polarity is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis first.

Q4: How can I improve the purity of my final product?

A4: For recrystallization, ensure slow crystal growth and wash the collected crystals with a small amount of cold solvent. For column chromatography, use a long column and a shallow elution gradient for better separation. A second purification step (e.g., recrystallization after column chromatography) may be necessary to achieve high purity.

Q5: My purified product is still colored. What should I do?

A5: The presence of color indicates persistent impurities. During recrystallization, you can try treating the hot solution with activated charcoal before filtration. If using column chromatography, ensure the colored impurities are well-separated from your product fraction.

Quantitative Data Summary

The following table summarizes typical, illustrative data for the purification of this compound. Actual results may vary depending on the specific experimental conditions and the purity of the crude material.

Purification Method Parameter Typical Value
Recrystallization Starting Purity85-95%
Final Purity>98%
Recovery Yield70-90%
Solvent SystemEthanol/Water
Column Chromatography Starting Purity70-90%
Final Purity>99%
Recovery Yield60-80%
Mobile Phase (Gradient)Dichloromethane/Methanol (100:0 to 90:10)

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and a magnetic stir bar. Heat the mixture gently on a hot plate with stirring.

  • Solvent Addition: Continue to add small portions of the hot solvent until the solid completely dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Preheat a funnel and a new, clean Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Determine a suitable mobile phase system using thin-layer chromatography (TLC). The desired compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing: In a fume hood, pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column. Alternatively, load the dissolved sample directly onto the column.

  • Elution: Begin eluting the column with the determined mobile phase. If a gradient elution is required, start with the less polar solvent system and gradually increase the polarity.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow crude Crude 2-Amino-6- bromonicotinic Acid recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography pure_product Pure Product (>98%) recrystallization->pure_product impurities Impurities recrystallization->impurities in mother liquor column_chromatography->pure_product column_chromatography->impurities in separate fractions

Caption: General workflow for the purification of this compound.

TroubleshootingDecisionTree start Low Purity after Initial Purification check_method Which method was used? start->check_method recrystallization_issues Recrystallization Issues check_method->recrystallization_issues Recrystallization chromatography_issues Column Chromatography Issues check_method->chromatography_issues Chromatography slow_cooling Ensure Slow Cooling & Proper Solvent Choice recrystallization_issues->slow_cooling optimize_gradient Optimize Elution Gradient via TLC chromatography_issues->optimize_gradient second_recrystallization Perform Second Recrystallization slow_cooling->second_recrystallization check_loading Check for Column Overloading optimize_gradient->check_loading

Caption: Decision tree for troubleshooting low purity results.

Technical Support Center: Synthesis of 2-Amino-6-bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions concerning the synthesis of 2-Amino-6-bromonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain this compound?

A1: The primary synthetic strategies for this compound include:

  • Direct Bromination of 2-Aminonicotinic Acid: This is a common and direct approach where 2-aminonicotinic acid is treated with a brominating agent, such as liquid bromine in glacial acetic acid.[1]

  • Ammonolysis of a Dihalonicotinic Acid Derivative: This involves the selective amination of a di-halogenated nicotinic acid, such as 2,6-dibromonicotinic acid or 2-chloro-6-bromonicotinic acid. This route requires careful control of reaction conditions to achieve mono-amination.

  • Hydrolysis of 2-Amino-6-bromonicotinonitrile: If the corresponding nitrile is available, it can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Q2: What are the most likely side products in the direct bromination of 2-aminonicotinic acid?

A2: The most common side products include:

  • Dibrominated species: Over-bromination can lead to the formation of 2-Amino-5,6-dibromonicotinic acid.

  • Unreacted starting material: Incomplete reaction will leave residual 2-aminonicotinic acid.

  • Decarboxylation products: Under harsh heating conditions, some loss of the carboxylic acid group may occur.

  • Oxidative degradation products: Strong oxidizing conditions can lead to the degradation of the pyridine ring.

Q3: How can I minimize the formation of dibrominated byproducts?

A3: To reduce the formation of dibrominated species, consider the following:

  • Stoichiometric control: Use a precise molar equivalent of the brominating agent. A slight excess is sometimes used to drive the reaction to completion, but a large excess should be avoided.

  • Controlled addition: Add the brominating agent dropwise or in portions to the reaction mixture to maintain a low instantaneous concentration.

  • Temperature control: Running the reaction at a lower temperature can increase selectivity, though it may require a longer reaction time.

  • Reaction monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction once the starting material is consumed and before significant dibromination occurs.

Q4: What are the recommended purification methods for this compound?

A4: The most common methods for purification are:

  • Recrystallization: This is a highly effective method. The choice of solvent is crucial; common solvents include ethanol, acetic acid, or mixtures of water with organic solvents.

  • Column chromatography: For difficult separations, silica gel column chromatography can be employed. A polar mobile phase, often containing a small amount of acetic or formic acid to keep the carboxylic acid protonated, is typically used.

  • Acid-base extraction: The amphoteric nature of the product (containing both a basic amino group and an acidic carboxyl group) can be exploited. The product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by adjusting the pH to its isoelectric point.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product yield 1. Incomplete reaction. 2. Reagent degradation. 3. Incorrect reaction conditions (temperature, time). 4. Product loss during workup.1. Monitor the reaction by TLC or LC-MS to confirm completion. Extend reaction time if necessary. 2. Ensure the purity and activity of starting materials and reagents. 3. Optimize reaction temperature and time based on literature for similar substrates. 4. Carefully check the pH during extraction and precipitation steps to ensure the product is in the desired form for isolation.
Presence of significant dibrominated byproduct 1. Excess brominating agent. 2. Reaction time too long. 3. High reaction temperature.1. Use a stoichiometric amount or only a slight excess of the brominating agent. 2. Monitor the reaction and quench it once the mono-brominated product is maximized. 3. Perform the reaction at a lower temperature.
Product is dark-colored or appears impure 1. Degradation of starting material or product. 2. Presence of colored impurities from reagents. 3. Oxidation during reaction or workup.1. Lower the reaction temperature. 2. Use purified reagents and solvents. 3. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Purify the crude product using activated carbon during recrystallization.
Difficulty in isolating the product 1. Product is too soluble in the chosen recrystallization solvent. 2. Incorrect pH during precipitation. 3. Formation of a stable salt.1. Screen a variety of recrystallization solvents or solvent mixtures. 2. Carefully adjust the pH to the isoelectric point of this compound to induce precipitation. 3. Ensure complete neutralization of any salts formed during the reaction or workup.

Experimental Protocols

Synthesis of this compound via Direct Bromination

This protocol is a representative procedure based on the bromination of 2-aminonicotinic acid.

Materials:

  • 2-Aminonicotinic acid

  • Liquid bromine

  • Glacial acetic acid

  • Ice

  • Water

  • Sodium bisulfite solution (for quenching)

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-aminonicotinic acid (1.0 eq) in glacial acetic acid.

  • Cool the mixture in an ice-water bath.

  • Slowly add liquid bromine (1.0-1.1 eq) dropwise to the stirred solution.[1]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature. A yellow solid may precipitate.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Quench any remaining bromine by adding a sodium bisulfite solution until the orange color disappears.

  • Filter the crude product, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or acetic acid).

Visualizations

Synthesis_Pathway start 2-Aminonicotinic Acid reagent + Br2 Glacial Acetic Acid product This compound start->product Main Reaction side_product2 Unreacted Starting Material start->side_product2 Incomplete Reaction side_product1 2-Amino-5,6-dibromonicotinic Acid product->side_product1 Over-bromination

Caption: Synthetic pathway for this compound and major side reactions.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No solution_yield Extend reaction time Check reagent purity Optimize temperature check_yield->solution_yield Yes solution_purity Recrystallize Column chromatography Acid-base extraction check_purity->solution_purity Yes end Successful Synthesis check_purity->end No dibromination_check Dibromination? check_purity->dibromination_check Yes, specifically... solution_yield->check_purity solution_purity->end dibromination_check->solution_purity No solution_dibromination Control Br2 stoichiometry Lower temperature Monitor reaction closely dibromination_check->solution_dibromination Yes solution_dibromination->solution_purity

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Catalyst Loading for 2-Amino-6-bromonicotinic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving 2-Amino-6-bromonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound in cross-coupling reactions?

The main challenges arise from the molecule's structure. The 2-amino group and the pyridine nitrogen can coordinate with the palladium catalyst, leading to deactivation or altered reactivity.[1][2] The carboxylic acid group can also interact with the catalyst, especially when deprotonated under basic conditions, potentially forming inactive complexes.[1]

Q2: What is a typical starting catalyst loading for reactions with this substrate?

A general starting point for palladium-catalyzed cross-coupling reactions is between 1 to 5 mol%.[2][3][4] For a challenging substrate like this compound, it is often recommended to start in the higher end of this range, for instance, 2 to 5 mol%, to ensure the reaction initiates successfully.[2] Subsequent optimization can aim to reduce the catalyst loading.

Q3: How does the choice of ligand impact the reaction?

The ligand choice is critical. For challenging substrates such as this, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos) are often effective.[1][2][5] These ligands help to stabilize the active Pd(0) species and facilitate the oxidative addition step, which can be a rate-limiting step in the catalytic cycle.[1][2]

Q4: Can the carboxylic acid group interfere with the reaction? What are the mitigation strategies?

Yes, the carboxylic acid can interfere with the reaction. If optimizing the base and catalyst system is not successful, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a viable strategy. The ester can be hydrolyzed back to the carboxylic acid after the coupling reaction. This prevents the formation of the problematic carboxylate during the reaction.[1]

Q5: Is an inert atmosphere crucial for these reactions?

Absolutely. The active Pd(0) catalyst is sensitive to oxygen and can be easily oxidized to an inactive state.[6][7] It is essential to perform the reaction under an inert atmosphere, such as argon or nitrogen, and to use properly degassed solvents to minimize catalyst deactivation and prevent side reactions like the homocoupling of boronic acids.[6][7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient catalyst loading. 3. Suboptimal reaction temperature. 4. Poor quality of reagents.1. Use a fresh batch of palladium catalyst and ligand. 2. Incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol%).[3] 3. Optimize the reaction temperature; higher temperatures may be required for challenging substrates. 4. Ensure all reagents, especially boronic acids, are pure and dry.[6]
Catalyst Decomposition (Formation of Palladium Black) 1. High reaction temperature. 2. Insufficient ligand to stabilize the Pd(0) species. 3. Impurities in starting materials or solvents.1. Lower the reaction temperature. 2. Increase the ligand-to-palladium ratio slightly or switch to a more robust ligand.[1] 3. Purify all reagents and use anhydrous, degassed solvents.[1]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Slow transmetalation step. 3. Catalyst system favors homocoupling.1. Rigorously degas all solvents and the reaction mixture.[4][7] 2. Moderately increase the reaction temperature. 3. Change the ligand; bidentate ligands can sometimes suppress homocoupling.[1] Use a Pd(0) source like Pd(PPh₃)₄ to avoid issues with in-situ reduction of Pd(II) precatalysts.[4]
Formation of Debrominated Byproduct (Hydrodehalogenation) 1. Presence of a hydride source (e.g., certain solvents or bases). 2. Slow reductive elimination.1. Switch to a non-protic solvent (e.g., toluene, dioxane) and an inorganic base (e.g., K₃PO₄, Cs₂CO₃).[4] 2. Optimize the ligand and temperature to accelerate the desired coupling reaction.
Inconsistent Yields 1. Poor mixing of heterogeneous reaction mixtures. 2. Variable quality of reagents. 3. Inconsistent inert atmosphere.1. Ensure vigorous stirring, especially when using solid bases. 2. Use reagents from a reliable source and store them properly. 3. Standardize the degassing procedure to ensure reproducibility.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

Note: This is a general starting protocol and may require optimization for specific substrates and desired outcomes.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), and a suitable base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (argon or nitrogen) three to five times to establish an inert atmosphere.

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent or solvent mixture (e.g., toluene/water, dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. The aqueous layer may need to be acidified to protonate the carboxylic acid for efficient extraction.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

Experimental_Workflow Experimental Workflow for Catalyst Optimization A Reaction Setup: - this compound - Coupling Partner - Base B Establish Inert Atmosphere (Vacuum/Inert Gas Cycles) A->B C Add Catalyst and Ligand B->C D Add Degassed Solvent C->D E Heat and Stir D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Reaction Complete? F->G G->E No H Work-up and Purification G->H Yes I Characterize Product H->I

Caption: A typical experimental workflow for catalyst optimization in cross-coupling reactions.

Troubleshooting_Flowchart Troubleshooting Low Yield Start Low Yield Observed Check_Catalyst Is the catalyst active? Is loading sufficient? Start->Check_Catalyst Increase_Loading Increase Catalyst Loading (e.g., to 5 mol%) Check_Catalyst->Increase_Loading No Check_Conditions Are reaction conditions optimal? (Temp, Solvent, Base) Check_Catalyst->Check_Conditions Yes Increase_Loading->Check_Conditions Optimize_Conditions Screen Temperature, Solvents, and Bases Check_Conditions->Optimize_Conditions No Check_Side_Reactions Significant side reactions? (Homocoupling, Debromination) Check_Conditions->Check_Side_Reactions Yes Optimize_Conditions->Check_Side_Reactions Address_Side_Reactions Improve Degassing Change Ligand/Base Check_Side_Reactions->Address_Side_Reactions Yes Protect_Acid Consider Protecting Carboxylic Acid Check_Side_Reactions->Protect_Acid No Success Improved Yield Address_Side_Reactions->Success Protect_Acid->Success

References

overcoming poor solubility of 2-Amino-6-bromonicotinic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of 2-Amino-6-bromonicotinic acid in organic solvents during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a moderately polar molecule containing both a basic amino group and an acidic carboxylic acid group, as well as a polarizable bromine atom on a pyridine ring. This combination of functional groups results in poor solubility in many common non-polar and some polar aprotic and protic organic solvents. Its solubility is expected to be highest in polar aprotic solvents capable of hydrogen bonding and lowest in non-polar hydrocarbon solvents.

Q2: Why is this compound poorly soluble in many organic solvents?

The poor solubility is primarily due to the strong intermolecular forces in the solid state, including hydrogen bonding between the amino and carboxylic acid groups, as well as dipole-dipole interactions. For a solvent to effectively dissolve the compound, it must overcome these strong solute-solute interactions with favorable solute-solvent interactions.

Q3: Are there any recommended starting solvents for dissolving this compound?

Based on the solubility of structurally similar compounds like nicotinic acid and 2-aminopyridine, the following polar aprotic solvents are recommended as starting points:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

These solvents have high dielectric constants and are excellent hydrogen bond acceptors, which helps to disrupt the intermolecular forces in the solid this compound.

Q4: Can heating improve the solubility of this compound?

Yes, in most cases, gently heating the solution can significantly improve both the rate of dissolution and the overall solubility. However, it is crucial to monitor the temperature to avoid potential degradation of the compound. A temperature range of 40-60°C is a safe starting point for many applications.

Troubleshooting Guide: Overcoming Poor Solubility

If you are experiencing difficulty dissolving this compound, follow the troubleshooting workflow below.

graph TD { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

}

Caption: Troubleshooting workflow for dissolving this compound.

Estimated Solubility of this compound and Related Compounds

The following table provides estimated and known solubility data for this compound and structurally related compounds to guide solvent selection.

CompoundSolventEstimated/Known SolubilityTemperature (°C)Reference
This compound DMSOModerate to High25Estimated
This compound DMFModerate25Estimated
This compound MethanolLow25Estimated
This compound EthanolLow25Estimated
Nicotinic AcidDMSO~1 mg/mL25[1]
Nicotinic AcidDimethyl Formamide~1 mg/mL25[1]
2-AminopyridineNMPHigh25[2]
2-AminopyridineDMFHigh25[2]
2-AminopyridineMethanolModerate25[2]
2-AminopyridineEthanolModerate25[2]

Note: "Estimated" solubility is based on the physicochemical properties of the molecule and solubility data of structurally similar compounds. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Dissolution in a Polar Aprotic Solvent (DMSO or DMF)

This protocol describes a general method for dissolving this compound in DMSO or DMF, which are often the most effective solvents.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Heating plate

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound into a clean, dry vial.

  • Solvent Addition: Add the calculated volume of DMSO or DMF to achieve the target concentration.

  • Initial Mixing: Cap the vial and vortex the mixture for 30-60 seconds at room temperature.

  • Stirring: If the solid is not fully dissolved, place a small stir bar in the vial and stir the suspension on a magnetic stirrer for 10-15 minutes.

  • Heating (Optional): If the compound remains insoluble, gently heat the vial to 40-60°C while continuing to stir. Monitor the solution closely.

  • Sonication (Optional): If heating is not desired or is ineffective, place the vial in an ultrasonic bath for 5-10 minute intervals until the solid is completely dissolved.

  • Final Observation: Once the solid is fully dissolved, allow the solution to cool to room temperature before use. Observe for any precipitation upon cooling.

graph TD { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

}

Caption: Experimental workflow for dissolving this compound in polar aprotic solvents.

Protocol 2: pH-Mediated Dissolution in Protic Solvents (e.g., Methanol, Ethanol)

For reactions where polar aprotic solvents are not suitable, the solubility in protic solvents like methanol or ethanol can sometimes be improved by converting the carboxylic acid to its more soluble salt form.

Materials:

  • This compound

  • Methanol or Ethanol, anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Magnetic stirrer and stir bar

Procedure:

  • Suspension: Suspend the this compound in the desired volume of methanol or ethanol.

  • Base Addition: While stirring, add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), dropwise. Typically, 1.1 to 1.5 equivalents of the base are sufficient.

  • Observation: Continue stirring and observe for the dissolution of the solid as the carboxylate salt is formed.

  • Gentle Warming (Optional): If dissolution is slow, gently warm the mixture to 40°C.

  • Usage: Once a clear solution is obtained, it can be used in the subsequent reaction. Note that the presence of the amine salt may influence the reaction outcome.

graph TD { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

}

Caption: Workflow for pH-mediated dissolution in protic solvents.

References

Technical Support Center: 2-Amino-6-bromonicotinic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-6-bromonicotinic acid in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in cross-coupling reactions?

A1: this compound presents several challenges due to its multifunctional nature:

  • The "2-pyridyl problem" : The nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation, which can slow down or stall the catalytic cycle.[1][2]

  • Carboxylic Acid Interference : Under basic reaction conditions, the carboxylic acid deprotonates to a carboxylate. This carboxylate can chelate to the palladium center, potentially deactivating the catalyst.[3] Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common strategy to circumvent this issue.[3]

  • Amino Group Interference : The free amino group can also interact with the catalyst or participate in side reactions. While often a desired coupling partner in Buchwald-Hartwig aminations, it can complicate other C-C bond-forming reactions.

Q2: What are the most common side reactions observed during cross-coupling with this substrate?

A2: Several side reactions can reduce the yield of the desired product:

  • Protodeboronation (in Suzuki Coupling) : This is the protonolysis of the boronic acid or ester coupling partner, where a proton replaces the boron moiety. This can be exacerbated by excess water or certain bases.[1][3] Using stable boronic esters (e.g., pinacol esters) can help minimize this.[3]

  • Homocoupling : The coupling of two molecules of the same partner, such as two boronic acid molecules or two molecules of the aryl bromide, can be a significant issue.[3][4] This is often promoted by the presence of oxygen or if the main catalytic cycle is slow.[1][4]

  • Dehalogenation : The bromo group is replaced by a hydrogen atom. This can be promoted by certain bases or high temperatures.[1]

  • Hydrodehalogenation and β-Hydride Elimination (in Buchwald-Hartwig Amination) : An unproductive pathway where the amide intermediate undergoes β-hydride elimination can lead to a hydrodehalogenated arene and an imine byproduct.[5][6]

Q3: Should I protect the carboxylic acid group before attempting a cross-coupling reaction?

A3: Protecting the carboxylic acid as an ester is a highly recommended strategy, especially if you are facing issues with low yield or catalyst deactivation.[3] This prevents the formation of the problematic carboxylate anion that can interfere with the palladium catalyst. The ester can be easily hydrolyzed back to the carboxylic acid after the coupling reaction is complete.[3]

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Product

This is a frequent issue that can often be traced back to catalyst activity or reaction conditions. The following workflow can help diagnose the problem.

G start Low / No Conversion catalyst Is the Catalyst System Active? start->catalyst conditions Are Reaction Conditions Optimal? catalyst->conditions No catalyst_sol Solution: - Use a pre-catalyst. - Screen bulky, electron-rich ligands (e.g., Buchwald-type: XPhos, SPhos). - Increase catalyst/ligand loading. catalyst->catalyst_sol Yes reagents Are Reagents High Quality? conditions->reagents No conditions_sol Solution: - Increase temperature (e.g., 80-110 °C). - Screen different bases (K3PO4, Cs2CO3). - Screen anhydrous solvents (Dioxane, Toluene, THF). conditions->conditions_sol Yes reagents_sol Solution: - Use fresh, pure boronic acid. - Ensure base is dry and finely powdered. - Degas all solvents thoroughly. - Protect carboxylic acid as an ester. reagents->reagents_sol Yes

Caption: Troubleshooting workflow for low conversion.
Issue 2: Significant Formation of Side Products

The presence of major side products indicates that an alternative reaction pathway is competing with the desired cross-coupling.

G start Significant Side Products homocoupling Homocoupling Observed? start->homocoupling protodeboronation Protodeboronation (Suzuki)? homocoupling->protodeboronation No homocoupling_sol Solution: - Ensure rigorous inert atmosphere (degas!). - Use a more active catalyst system to speed up the main cycle. - Adjust stoichiometry (Aryl Halide:Boronic Acid ratio). - Bidentate ligands (e.g., dppf) may help. homocoupling->homocoupling_sol Yes dehalogenation Dehalogenation Observed? protodeboronation->dehalogenation No protodeboronation_sol Solution: - Use anhydrous solvents and dry reagents. - Use boronic esters (pinacol) instead of acids. - Use non-aqueous bases (e.g., KF). protodeboronation->protodeboronation_sol Yes dehalogenation_sol Solution: - Lower reaction temperature. - Use a less aggressive base. - Choose a ligand that promotes reductive elimination over side reactions. dehalogenation->dehalogenation_sol Yes G start Catalyst Deactivation (e.g., Pd Black) ligand Insufficient Ligand Stabilization start->ligand temp Reaction Temperature Too High start->temp substrate Substrate Poisoning (Pyridine-N, Carboxylate) start->substrate ligand_sol Solution: - Increase ligand:palladium ratio. - Use bulkier, electron-rich ligands (e.g., Buchwald-type). ligand->ligand_sol temp_sol Solution: - Lower the reaction temperature. - Monitor reaction progress to avoid unnecessarily long heating times. temp->temp_sol substrate_sol Solution: - Use ligands less susceptible to poisoning. - Protect the carboxylic acid group as an ester. substrate->substrate_sol

References

Technical Support Center: Workup Procedures for 2-Amino-6-bromonicotinic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for the workup procedures of common reactions involving 2-amino-6-bromonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the workup of reactions with this compound?

A1: The primary challenges stem from the trifunctional nature of the molecule. The amino group can act as a ligand for metal catalysts, the carboxylic acid can complicate extractions and may require protection, and the pyridine nitrogen can influence the solubility and reactivity of the compound. Careful control of pH during aqueous workups is often critical for successful product isolation.

Q2: My Suzuki coupling reaction with this compound is complete, but the product is difficult to isolate. What should I do?

A2: Isolation issues in Suzuki couplings of this substrate are common. A typical issue is the amphoteric nature of the product, 2-amino-6-arylnicotinic acid. The product may be soluble in both acidic and basic aqueous layers. A common strategy is to first perform an acidic wash to remove basic impurities, followed by neutralization of the aqueous layer to a specific pH to precipitate the product. This pH is crucial and often needs to be determined empirically, but a range of pH 4-5 is a good starting point.[1]

Q3: I am getting low yields in my amidation reaction. Could the workup be the issue?

A3: Low yields in amidation can be due to several factors, including the workup. If you are using a standard aqueous workup, your product might be partially soluble in the aqueous phase. Consider using a solid-phase workup with scavenger resins to remove unreacted starting materials and coupling agents. This can be a milder alternative to aqueous extractions and may improve isolated yields.

Q4: Should I protect the amino or carboxylic acid group before my reaction? How does this affect the workup?

A4: Protecting group strategy depends on the specific reaction. For Suzuki couplings, it is often beneficial to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). This simplifies the workup as the product will be more soluble in organic solvents and can be purified by standard chromatography. The ester can then be saponified in a subsequent step. The workup for the saponification will again involve careful pH adjustment to precipitate the final carboxylic acid product.

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Issue: Low or No Product Yield After Workup

Potential Cause Troubleshooting Steps
Catalyst Inhibition: The pyridine nitrogen and/or the amino group can coordinate to the palladium catalyst, leading to deactivation.- Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to shield the metal center.- Consider using a higher catalyst loading (e.g., 5-10 mol%).
Product Lost in Aqueous Layers: The amphoteric nature of the 2-amino-6-arylnicotinic acid product makes it soluble in both acidic and basic washes.- After reaction completion, dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.- Wash the organic layer with a neutral brine solution only.- To isolate the product, carefully adjust the pH of the aqueous phase to the isoelectric point of the product (typically pH 4-5) to induce precipitation.[1]
Incomplete Reaction: The reaction may not have gone to completion.- Before workup, confirm full conversion of the starting material by TLC or LC-MS.- If incomplete, try increasing the reaction temperature or time.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 2-amino-6-bromonicotinate

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), combine methyl 2-amino-6-bromonicotinate (1.0 eq.), the desired arylboronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C and monitor the progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude methyl 2-amino-6-arylnicotinate by flash column chromatography on silica gel.

  • Saponification (if required):

    • Dissolve the purified ester in a mixture of THF and water.

    • Add an excess of LiOH or NaOH and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Workup: Acidify the reaction mixture with 1M HCl to pH 4-5 to precipitate the 2-amino-6-arylnicotinic acid. Filter the solid, wash with cold water, and dry under vacuum.[1]

Diagram: Suzuki Coupling and Workup Workflow

Suzuki_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine Reactants: - this compound (or ester) - Boronic Acid - Pd Catalyst & Ligand - Base reaction Heat in Degassed Solvent start->reaction monitor Monitor by TLC/LC-MS reaction->monitor cool Cool to RT monitor->cool Reaction Complete dilute Dilute with Organic Solvent cool->dilute wash Aqueous Wash (e.g., water, brine) dilute->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography crystallization Crystallization concentrate->crystallization

Caption: General workflow for Suzuki coupling and subsequent workup.

Amide Bond Formation

Issue: Difficulty in Purifying the Amide Product

Potential Cause Troubleshooting Steps
Contamination with Coupling Reagents: Byproducts from coupling agents (e.g., HOBt, EDC) can be difficult to remove by standard chromatography.- Use a coupling reagent that generates water-soluble byproducts (e.g., EDC·HCl), which can be removed with an aqueous wash.- Consider a filtration-based workup to remove solid byproducts before extraction.- For challenging separations, a solid-phase scavenger resin can be used to selectively bind and remove excess reagents and byproducts.
Product is Water-Soluble: The presence of the free amino and carboxylic acid groups, along with the pyridine nitrogen, can increase the water solubility of the product.- If the product is sufficiently soluble in an organic solvent, perform multiple extractions from the aqueous layer.- If the product is highly polar, consider reverse-phase chromatography for purification.- A direct precipitation/crystallization from the reaction mixture by adding an anti-solvent might be possible.

Experimental Protocol: Amide Coupling using HATU

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF.

  • Activation: Add a coupling agent like HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.0 eq.). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Cool the mixture to 0 °C and add the desired amine (1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress by TLC or LC-MS.

  • Workup:

    • Pour the reaction mixture into water. This may cause the product to precipitate.

    • If a precipitate forms, filter the solid, wash with water, and dry under vacuum.

    • If no precipitate forms, extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Diagram: Troubleshooting Logic for Amidation Workup

Amidation_Troubleshooting start Amidation Reaction Complete q1 Product is clean by crude NMR/LC-MS? start->q1 yes1 Proceed with Standard Purification (Chromatography/Crystallization) q1->yes1 Yes no1 Impure Product q1->no1 No q2 Are impurities from coupling reagents? no1->q2 yes2 Use scavenger resin or perform acidic/basic washes to remove byproducts. q2->yes2 Yes no2 Are there unreacted starting materials? q2->no2 No q3 Is the product water-soluble? no2->q3 yes3 Consider reverse-phase chromatography or lyophilization. q3->yes3 Yes no3 Optimize reaction conditions for full conversion. q3->no3 No

Caption: Decision tree for troubleshooting amidation workup and purification.

Quantitative Data Summary

The following table summarizes typical yields for Suzuki-Miyaura coupling reactions of 2-amino-6-bromobenzothiazoles, which can serve as a reference for expected outcomes with the analogous this compound system.

Arylboronic AcidProductYield (%)Reference
4-Methoxyphenylboronic acid2-Amino-6-(4-methoxyphenyl)benzothiazole64[2]
3,5-Bis(trifluoromethyl)phenylboronic acid2-Amino-6-(3,5-bis(trifluoromethyl)phenyl)benzothiazoleHigh[2]

Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

References

stability issues of 2-Amino-6-bromonicotinic acid under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of 2-Amino-6-bromonicotinic acid under basic conditions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guides

This section addresses specific problems that may arise during the use of this compound in basic media.

Question 1: I observed a change in the color of my reaction mixture containing this compound after making it basic. What could be the cause?

Answer: A color change in your reaction mixture upon basification could be an indicator of compound degradation. One potential degradation pathway for this compound under basic conditions is the nucleophilic aromatic substitution (SNAr) of the bromine atom at the 6-position by a hydroxide ion. This would result in the formation of 2-Amino-6-hydroxynicotinic acid. The formation of this phenolic compound can sometimes lead to colored byproducts, especially in the presence of air (oxidation).

To troubleshoot this, you should:

  • Analyze your sample: Use analytical techniques such as HPLC-UV or LC-MS to check for the appearance of new, more polar peaks, which would be characteristic of the hydroxylated product.

  • Protect from air: If possible, conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of any potential phenolic degradation products.

  • Lower the temperature: Perform your reaction at a lower temperature to reduce the rate of potential degradation reactions.

Question 2: My reaction yield is consistently low when using this compound in a basic solution. What are the possible stability-related reasons?

Answer: A low reaction yield can be attributed to the degradation of your starting material. Besides the potential for nucleophilic substitution, another possible degradation pathway for this compound under basic conditions is decarboxylation, which is the loss of the carboxylic acid group as carbon dioxide. While nicotinic acids are generally stable, the presence of the amino and bromo substituents could potentially facilitate this process, especially at elevated temperatures.

To address this issue:

  • Monitor for gas evolution: Carefully observe your reaction for any signs of gas bubbles, which could indicate decarboxylation.

  • Confirm the identity of your product: Use analytical methods like NMR and mass spectrometry to ensure your final product has the expected molecular weight and structure. A lower molecular weight might suggest the loss of the carboxyl group.

  • Control the temperature: Avoid excessive heating, as decarboxylation reactions are often promoted by higher temperatures.

  • Choose a milder base: If your reaction chemistry allows, consider using a weaker base or a non-nucleophilic base to minimize degradation.

Question 3: I am seeing an unexpected peak in my HPLC/LC-MS analysis after treating this compound with a base. How can I identify it?

Answer: The appearance of a new peak strongly suggests the formation of a degradation product. Based on the chemical structure of this compound, the two most likely degradation products under basic conditions are:

  • 2-Amino-6-hydroxynicotinic acid: Formed via nucleophilic substitution of the bromine. This product would be more polar than the starting material and thus have a shorter retention time on a reverse-phase HPLC column. In LC-MS, you would observe a molecular ion corresponding to a mass decrease of 14.90 Da (the difference between Br and OH).

  • 2-Amino-6-bromopyridine: Formed via decarboxylation. This product would be less polar than the starting material and would likely have a longer retention time on a reverse-phase HPLC column. In LC-MS, you would observe a molecular ion corresponding to a mass decrease of 44.01 Da (the mass of CO2).

To identify the unknown peak, you can:

  • Analyze by LC-MS/MS: Obtain the mass spectrum of the unknown peak and compare the molecular weight with the potential degradation products. Fragmentation analysis (MS/MS) can provide further structural information.

  • Synthesize standards: If possible, synthesize authentic samples of the suspected degradation products to compare their retention times and mass spectra with your unknown peak.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. Keep the container tightly sealed to protect it from moisture and air. For long-term storage, refrigeration (2-8 °C) is recommended.

Q2: Is this compound stable in aqueous solutions?

A2: The stability of this compound in aqueous solutions is highly pH-dependent. It is expected to be more stable in neutral to slightly acidic conditions. In basic aqueous solutions, especially at elevated temperatures, the risk of degradation through nucleophilic substitution and/or decarboxylation increases.

Q3: Which bases are most compatible with this compound?

A3: The choice of base depends on the specific reaction requirements. For reactions where the carboxylate form is desired without promoting degradation, weaker, non-nucleophilic bases are preferable. If strong bases like sodium hydroxide or potassium hydroxide are necessary, it is advisable to use them at low temperatures and for the shortest possible time. The use of organic bases like triethylamine or diisopropylethylamine might be a milder alternative for certain applications.

Q4: How can I monitor the stability of this compound in my experiments?

A4: The most effective way to monitor the stability is by using a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This method can separate the parent compound from its potential degradation products. Taking time-point samples from your reaction mixture and analyzing them by HPLC will allow you to quantify the amount of this compound remaining and detect the formation of any new impurities.

Data Presentation

Table 1: Potential Degradation Products of this compound under Basic Conditions

Potential Degradation ProductChemical StructureFormation PathwayExpected Analytical Observations
2-Amino-6-hydroxynicotinic acidC₆H₆N₂O₃Nucleophilic Aromatic Substitution (SNAr) of Bromine with HydroxideRP-HPLC: More polar, shorter retention time. LC-MS: [M-H]⁻ at m/z 153.03 (Expected).
2-Amino-6-bromopyridineC₅H₅BrN₂DecarboxylationRP-HPLC: Less polar, longer retention time. LC-MS: [M+H]⁺ at m/z 172.97/174.97 (Isotopic pattern for Br).

Experimental Protocols

Protocol: Stability Study of this compound under Basic Conditions using RP-HPLC

This protocol outlines a general procedure for assessing the stability of this compound in a basic solution.

1. Materials and Reagents:

  • This compound

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M and 1 M)

  • Hydrochloric acid (HCl) solution (for quenching)

  • HPLC grade acetonitrile (ACN)

  • HPLC grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • Volumetric flasks and pipettes

  • HPLC vials

2. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • In separate volumetric flasks, prepare test solutions by adding a known volume of the stock solution to the basic solution (e.g., 0.1 M NaOH) to achieve a final concentration of approximately 50-100 µg/mL.

  • Prepare a control sample in HPLC grade water.

  • Incubate the test and control solutions at a specific temperature (e.g., room temperature or an elevated temperature like 40°C or 60°C).

3. Time-Point Sampling:

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Immediately quench the reaction by neutralizing the aliquot with an equivalent amount of HCl solution to stop further degradation.

  • Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.

  • Transfer the final solution to an HPLC vial for injection.

4. HPLC-UV Analysis Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or the λmax of this compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

5. LC-MS Analysis Conditions (for identification of unknowns):

  • Use similar chromatographic conditions as HPLC-UV.

  • Couple the HPLC to a mass spectrometer with an electrospray ionization (ESI) source.

  • Acquire data in both positive and negative ion modes to detect the parent compound and potential degradation products.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

  • Monitor the formation and growth of any new peaks in the chromatogram.

  • If new peaks are observed, analyze the corresponding mass spectra to propose their structures.

Mandatory Visualization

cluster_main Factors Affecting Stability of this compound Stability Stability pH pH pH->Stability Higher pH (basic) decreases stability Temperature Temperature Temperature->Stability Higher temp. decreases stability Base_Strength Base Strength/ Concentration Base_Strength->Stability Stronger base decreases stability Time Time Time->Stability Longer exposure decreases stability

Caption: Factors influencing the stability of this compound.

cluster_workflow Troubleshooting Workflow for Instability start Experiment with 2-Amino-6-bromonicotinic Acid in Basic Conditions observation Observe Unexpected Result (e.g., color change, low yield, new peak) start->observation analyze Analyze sample by HPLC/LC-MS observation->analyze Yes pathway1 Identify Potential Degradation Pathway analyze->pathway1 remediate Implement Corrective Actions pathway1->remediate e.g., Lower temp., use inert atm., change base

Caption: A workflow for troubleshooting stability issues.

cluster_pathways Potential Degradation Pathways under Basic Conditions start This compound C₆H₅BrN₂O₂ product1 2-Amino-6-hydroxynicotinic Acid C₆H₆N₂O₃ start->product1  + OH⁻ (SNAr) - Br⁻ product2 2-Amino-6-bromopyridine C₅H₅BrN₂ start->product2  Decarboxylation - CO₂

Caption: Potential degradation pathways of this compound.

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Amino-6-bromonicotinic Acid and 2-Amino-6-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, the choice of starting materials is a critical decision that dictates reaction efficiency, cost, and the feasibility of library generation. This guide provides a detailed comparison of the reactivity of two closely related building blocks: 2-Amino-6-bromonicotinic acid and 2-Amino-6-chloronicotinic acid. The information presented is intended to assist researchers in making informed decisions for their synthetic strategies, particularly in the context of palladium-catalyzed cross-coupling reactions.

General Reactivity Principles

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond strength. The generally accepted trend for C-X bond dissociation energies is C-I > C-Br > C-Cl.[1] This indicates that the C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage during the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[1] Consequently, bromo-substituted pyridines are typically more reactive than their chloro-analogs, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Comparative Performance in Cross-Coupling Reactions

While direct, head-to-head comparative studies under identical conditions for this compound and 2-Amino-6-chloronicotinic acid are not extensively reported in the literature, we can infer their relative reactivity from established principles and data from analogous systems. The following sections provide an overview of their expected performance in key cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. Given the weaker C-Br bond, this compound is expected to exhibit higher reactivity in Suzuki-Miyaura reactions compared to 2-Amino-6-chloronicotinic acid. This translates to potentially higher yields under milder conditions. For the chloro-analog, more forcing conditions, such as higher temperatures, higher catalyst loadings, and the use of more specialized and electron-rich phosphine ligands, may be necessary to achieve comparable yields.

Table 1: Predicted Comparative Performance in a Hypothetical Suzuki-Miyaura Coupling with Phenylboronic Acid

FeatureThis compound2-Amino-6-chloronicotinic acid
Expected Reactivity HighModerate
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos)
Typical Base K₂CO₃, Cs₂CO₃K₃PO₄, CsF
Reaction Temperature 80-100 °C100-120 °C
Expected Yield Good to ExcellentModerate to Good
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. Similar to the Suzuki-Miyaura coupling, the higher reactivity of the C-Br bond in this compound makes it a more favorable substrate for this transformation. Achieving efficient coupling with 2-Amino-6-chloronicotinic acid often necessitates the use of more sophisticated and sterically hindered ligands to facilitate the challenging oxidative addition step.

Table 2: Predicted Comparative Performance in a Hypothetical Buchwald-Hartwig Amination with Morpholine

FeatureThis compound2-Amino-6-chloronicotinic acid
Expected Reactivity HighModerate
Typical Catalyst System Pd₂(dba)₃ / BINAP or XantphosPd₂(dba)₃ / Buchwald-type ligands (e.g., RuPhos, BrettPhos)
Typical Base NaOt-Bu, K₃PO₄LiHMDS, NaOt-Bu
Reaction Temperature 90-110 °C110-130 °C
Expected Yield Good to ExcellentModerate to Good
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reactivity trend remains consistent, with this compound being the more reactive partner. Copper(I) is typically used as a co-catalyst in these reactions.

Table 3: Predicted Comparative Performance in a Hypothetical Sonogashira Coupling with Phenylacetylene

FeatureThis compound2-Amino-6-chloronicotinic acid
Expected Reactivity HighLow to Moderate
Typical Catalyst System Pd(PPh₃)₂Cl₂ / CuIPd(PPh₃)₄ / CuI with specialized ligands
Typical Base Et₃N, i-Pr₂NEtEt₃N, Cs₂CO₃
Reaction Temperature Room Temperature to 80 °C80-120 °C
Expected Yield Good to ExcellentLow to Moderate

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the 2-amino-6-halonicotinic acid (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.) is taken in a degassed solvent (e.g., a mixture of dioxane and water). The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for a period of 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is worked up by partitioning between an organic solvent and water, followed by purification of the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 2-amino-6-halonicotinic acid (1.0 equiv.), the amine (1.1-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or a Buchwald ligand, 2-4 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv.). Anhydrous, degassed solvent (e.g., toluene or dioxane) is then added. The reaction mixture is sealed and heated at a temperature between 90 and 130 °C until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.

Visualizing Reaction Pathways

To illustrate the fundamental steps in these transformations, the following diagrams depict the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_RX R¹-Pd(II)L₂-X OA->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R²-B(OR)₂ (Base) PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RE Reductive Elimination PdII_R1R2->RE RE->Pd0 Catalyst Regeneration Product R¹-R² RE->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_ArX Ar-Pd(II)L₂-X OA->PdII_ArX Amine_Coordination Amine Coordination & Deprotonation PdII_ArX->Amine_Coordination HNR¹R² (Base) PdII_Amido Ar-Pd(II)L₂(NR¹R²) Amine_Coordination->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Catalyst Regeneration Product Ar-NR¹R² RE->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

The choice between this compound and 2-Amino-6-chloronicotinic acid for synthetic applications will depend on a balance of factors including desired reactivity, cost, and the availability of suitable catalysts and ligands. This compound is the more reactive substrate, generally leading to higher yields under milder conditions in a variety of palladium-catalyzed cross-coupling reactions. However, with the advent of highly active catalyst systems, 2-Amino-6-chloronicotinic acid has become a viable and often more economical alternative, particularly for large-scale syntheses, provided that the reaction conditions are appropriately optimized. Researchers should consider the specific requirements of their synthetic targets when selecting between these two valuable building blocks.

References

A Comparative Guide to the Suzuki Coupling Efficiency of Bromonicotinic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, particularly those incorporating the nicotinic acid scaffold, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of starting materials is critical to the success of any synthetic campaign, and understanding the relative reactivity of isomeric building blocks can save valuable time and resources. This guide provides an objective comparison of the Suzuki coupling efficiency of various bromonicotinic acid isomers, supported by experimental data and established reactivity principles.

Relative Reactivity of Bromopyridine Isomers

The position of the bromine atom relative to the nitrogen in the pyridine ring significantly influences the electrophilicity of the carbon-bromine bond, which is a key factor in the rate-determining oxidative addition step of the Suzuki-Miyaura catalytic cycle. The generally accepted order of reactivity for bromopyridine isomers is:

4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine

This trend is attributed to the electron-withdrawing nature of the pyridine nitrogen, which has a more pronounced activating effect at the C4 (para) and C2 (ortho) positions, making the carbon-bromine bond more susceptible to oxidative addition by the palladium catalyst. The effect is weakest at the C3 (meta) position.

Application to Bromonicotinic Acid Isomers

The presence of a carboxylic acid group, an electron-withdrawing substituent, on the pyridine ring is expected to further enhance the reactivity of the bromopyridine core in Suzuki coupling reactions. While this generally leads to good to excellent yields for all isomers, the inherent reactivity trend based on the bromine position is expected to hold. Therefore, the anticipated order of Suzuki coupling efficiency for bromonicotinic acid isomers is:

4-Bromonicotinic Acid ≈ 6-Bromonicotinic Acid > 2-Bromonicotinic Acid > 5-Bromonicotinic Acid

  • 4-Bromo- and 6-Bromonicotinic Acids: The bromine atom is in an activated position (para and ortho to the nitrogen, respectively), suggesting high reactivity.

  • 2-Bromonicotinic Acid: Although the bromine is in an activated ortho position, the proximity of the carboxylic acid group may lead to steric hindrance or chelation effects with the palladium catalyst, potentially moderating its reactivity compared to the 4- and 6-isomers.

  • 5-Bromonicotinic Acid: With the bromine at the C5 position (meta to the nitrogen), this isomer is expected to be the least reactive, though still capable of undergoing efficient coupling under optimized conditions.

Quantitative Data and Experimental Observations

While a side-by-side comparison is lacking, studies on the Suzuki coupling of 5-bromonicotinic acid with various arylboronic acids have demonstrated that high yields can be achieved. For instance, the coupling of 5-bromonicotinic acid with phenylboronic acid has been reported to proceed with yields in the range of 85-89% under standard conditions.[1] This indicates that even the least reactive isomer can be a viable substrate for Suzuki coupling.

The following table summarizes the expected reactivity and provides representative experimental data for the Suzuki coupling of bromonicotinic acid isomers with phenylboronic acid. It is important to note that the yields for the 2-, 4-, and 6-bromo isomers are based on analogous bromopyridine couplings and the established reactivity trend, as direct comparable data for the acids was not found.

Bromonicotinic Acid IsomerPosition of Br relative to NExpected ReactivityReported Yield (%) with Phenylboronic Acid
2-Bromonicotinic Acid orthoHighGood to Excellent (>80%)
4-Bromonicotinic Acid paraVery HighExcellent (>90%)
5-Bromonicotinic Acid metaModerate85-89%[1]
6-Bromonicotinic Acid orthoHighGood to Excellent (>80%)

Experimental Protocols

A generalized protocol for the Suzuki-Miyaura coupling of a bromonicotinic acid with an arylboronic acid is provided below. It is important to note that optimization of the catalyst, ligand, base, and solvent may be necessary for each specific isomer and coupling partner to achieve maximum efficiency. For substrates with a free carboxylic acid, protection as an ester (e.g., methyl or ethyl ester) is a common strategy to prevent potential side reactions and improve solubility.

General Procedure for Suzuki-Miyaura Coupling of Bromonicotinic Acids:

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the bromonicotinic acid (or its ester) (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%) and any additional ligand. Add the degassed solvent (e.g., 1,4-dioxane/water, DMF, or toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by an appropriate method (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the desired coupled product.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R2-B(OR)2 Base pd2_r1r2 R1-Pd(II)L2-R2 transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 R1-R2 product Coupled Product (R1-R2) reductive_elimination->product r1x Bromonicotinic Acid (R1-X) r1x->oxidative_addition r2b Arylboronic Acid (R2-B(OR)2) r2b->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Workflow for Experiment Design

The selection of appropriate reaction conditions is paramount for a successful Suzuki coupling. The following workflow outlines a logical approach to designing experiments for the coupling of bromonicotinic acid isomers.

Experimental_Workflow start Select Bromonicotinic Acid Isomer protect Protect Carboxylic Acid? (e.g., as Methyl Ester) start->protect choose_boronic Choose Arylboronic Acid protect->choose_boronic choose_catalyst Select Pd Catalyst & Ligand (e.g., Pd(PPh3)4, Pd(OAc)2/SPhos) choose_boronic->choose_catalyst choose_base Select Base (e.g., K2CO3, K3PO4) choose_catalyst->choose_base choose_solvent Select Solvent (e.g., Dioxane/H2O, DMF) choose_base->choose_solvent run_reaction Perform Reaction (Inert atmosphere, Heat) choose_solvent->run_reaction monitor Monitor Progress (TLC, LC-MS) run_reaction->monitor workup Work-up & Purification monitor->workup characterize Characterize Product (NMR, MS) workup->characterize

References

The Biological Landscape of 2-Aminonicotinic Acid Derivatives: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel chemical entities is paramount. While the specific biological activities of 2-Amino-6-bromonicotinic acid derivatives remain largely unexplored in publicly available scientific literature, a comparative analysis of structurally related compounds, particularly halogenated and non-halogenated 2-aminonicotinic acid and 2-aminopyridine derivatives, provides valuable insights into their potential as therapeutic agents. This guide synthesizes the existing data on analogous compounds, offering a predictive glimpse into the prospective antimicrobial and anticancer properties of this nascent chemical space.

The core structure of 2-aminonicotinic acid has served as a versatile scaffold for the development of various biologically active molecules. The introduction of a halogen atom, such as bromine or chlorine, at the 6-position is anticipated to modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets and thereby influencing its efficacy and spectrum of activity.

Comparative Anticancer Activity of Structurally Related Pyridine Derivatives

While specific data for this compound derivatives is not available, studies on other substituted 2-aminopyridine derivatives have demonstrated significant cytotoxic potential against various cancer cell lines. These findings suggest that the 2-aminopyridine core is a promising pharmacophore for the design of novel anticancer agents. The introduction of different substituents allows for the fine-tuning of their activity and selectivity.

For instance, a series of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives have shown potent cytotoxic effects. The inhibitory concentrations (IC50) of these compounds against various cancer cell lines are summarized in the table below, highlighting the potential of the substituted 2-aminopyridine scaffold.

Compound IDProstate Cancer (PC3) IC50 (µM)Cervical Cancer (HeLa) IC50 (µM)Reference
S1 0.451.2[1]
S2 0.8574.1[1]
S3 0.15.3[1]
S4 0.563.8[1]
5-Fluorouracil (Standard) 7.49Not Reported[1]

Comparative Antimicrobial Activity of Nicotinic Acid Derivatives

Nicotinic acid and its derivatives have a long-standing history in medicinal chemistry, with many compounds exhibiting a broad spectrum of antimicrobial activities. The functionalization of the nicotinic acid backbone has led to the discovery of potent antibacterial and antifungal agents.

A study on new 4-thiazolidinones of nicotinic acid with a 2-amino-6-methylbenzothiazole moiety demonstrated notable antimicrobial activity. Although not direct derivatives of this compound, these compounds share the core nicotinic acid structure and provide a basis for comparison. The minimum inhibitory concentration (MIC) values for some of these derivatives against various microbial strains are presented below.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
6a 250500500[2]
6b 250500500[2]
6c 125250250[2]
6d 125250250[2]
Ampicillin (Standard) 250100-[2]
Chloramphenicol (Standard) 25050-[2]
Griseofulvin (Standard) --500[2]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of anticancer and antimicrobial activities of novel compounds, which would be applicable to the study of this compound derivatives.

Anticancer Activity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow start Seed cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat cells with compounds at various concentrations incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4h to allow formazan formation add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance analysis Calculate IC50 values read_absorbance->analysis Broth_Microdilution_Workflow start Prepare serial dilutions of the test compound in broth inoculate Inoculate each well with a standardized microbial suspension start->inoculate incubation Incubate at the appropriate temperature and duration inoculate->incubation read_results Observe for visible growth (turbidity) incubation->read_results determine_mic Identify the lowest concentration with no visible growth (MIC) read_results->determine_mic CDK_Inhibition_Pathway cluster_0 Cell Cycle Progression CyclinD_CDK46 Cyclin D / CDK4/6 CyclinE_CDK2 Cyclin E / CDK2 CyclinD_CDK46->CyclinE_CDK2 G1_S_Transition G1-S Transition CyclinE_CDK2->G1_S_Transition DNA_Replication DNA Replication G1_S_Transition->DNA_Replication Derivative 2-Aminopyridine Derivative Derivative->CyclinE_CDK2 Inhibition Inhibition

References

A Comparative Guide to the Synthesis and NMR Validation of 2-Amino-6-bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic routes for 2-Amino-6-bromonicotinic acid, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of established protocols in the public domain, this document outlines a primary proposed synthesis and a viable alternative. Validation of the target compound is addressed through predicted Nuclear Magnetic Resonance (NMR) data, offering a robust analytical framework for researchers.

Introduction

This compound (CAS: 1196157-51-3) is a substituted pyridine derivative with significant potential as a scaffold in the synthesis of novel pharmaceutical agents. The presence of amino, carboxylic acid, and bromo functional groups provides multiple reaction sites for molecular elaboration. This guide details a proposed synthetic pathway and an alternative, complete with experimental protocols and a thorough discussion of NMR-based validation.

Proposed Synthesis of this compound

The primary proposed route involves the direct bromination of the commercially available 2-Aminonicotinic acid. This approach is favored for its atom economy and potentially fewer reaction steps.

Experimental Protocol: Bromination of 2-Aminonicotinic Acid
  • Dissolution: Dissolve 2-Aminonicotinic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer.

  • Brominating Agent Addition: Cool the solution in an ice bath (0-5 °C). Slowly add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into ice-water. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Alternative Synthetic Route

An alternative pathway involves the amination of a di-halogenated precursor, 2,6-Dibromonicotinic acid. This method offers a different strategic approach that may be useful if the primary route proves to be low-yielding or produces inseparable impurities.

Experimental Protocol: Amination of 2,6-Dibromonicotinic Acid
  • Reaction Setup: In a sealed pressure vessel, combine 2,6-Dibromonicotinic acid (1.0 eq), a copper (I) catalyst (e.g., CuI, 0.1 eq), a ligand (e.g., L-proline, 0.2 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Amination: Add an ammonia source, such as aqueous ammonia (excess), to the vessel.

  • Heating: Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, acidify the reaction mixture with aqueous HCl to a pH of ~2-3. Extract the product with an organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography.

NMR Validation and Data

The expected ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would likely show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The amino group protons would appear as a broad singlet, and the carboxylic acid proton would also be a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum would display six distinct signals corresponding to the six carbon atoms of the pyridine ring and the carboxylic acid.

Predicted NMR Data Summary
Compound NameNucleusPredicted Chemical Shift (ppm)MultiplicityNotes
This compound ¹H~ 8.0 - 8.2dH4
¹H~ 6.5 - 6.7dH5
¹H~ 6.0 - 7.0br s-NH₂
¹H~ 12.0 - 13.0br s-COOH
¹³C~ 165 - 170sC=O
¹³C~ 158 - 162sC2
¹³C~ 148 - 152sC6
¹³C~ 140 - 144sC4
¹³C~ 110 - 114sC5
¹³C~ 108 - 112sC3
2-Aminonicotinic acid (Intermediate/Reference) ¹H8.08 (dd), 7.95 (dd), 6.63 (dd)-Literature values
¹³C169.5, 160.7, 153.1, 140.1, 114.3, 111.9-Literature values
6-Bromonicotinic acid (Intermediate/Reference) ¹H8.92 (d), 8.25 (dd), 7.55 (d)-Literature values
¹³C165.1, 152.3, 150.8, 141.2, 129.3, 122.1-Literature values

Note: Predicted values are estimates and may vary based on solvent and experimental conditions. "d" denotes a doublet, and "br s" indicates a broad singlet.

Visualizing the Workflow

The following diagrams illustrate the proposed synthetic workflow and the logical relationship for validating the final product.

G cluster_synthesis Proposed Synthesis cluster_validation NMR Validation Start 2-Aminonicotinic Acid Reagents NBS, Acetic Acid Reaction Bromination Start->Reaction Reagents->Reaction Workup Aqueous Work-up Reaction->Workup Purification Recrystallization / Chromatography Workup->Purification Product This compound Purification->Product NMR_Acquisition Acquire 1H and 13C NMR Spectra Product->NMR_Acquisition Data_Analysis Analyze Chemical Shifts, Multiplicities, and Integration NMR_Acquisition->Data_Analysis Structure_Confirmation Confirm Structure of This compound Data_Analysis->Structure_Confirmation

Caption: Synthetic workflow and NMR validation of this compound.

G cluster_main Decision Logic for Synthesis Route Start Need to Synthesize This compound Primary_Route Proceed with Bromination of 2-Aminonicotinic Acid Start->Primary_Route Check_Yield Is yield of primary route acceptable? Alternative_Route Consider Amination of 2,6-Dibromonicotinic Acid Check_Yield->Alternative_Route No End Product Synthesized Check_Yield->End Yes Primary_Route->Check_Yield Alternative_Route->End

Caption: Decision-making process for selecting a synthetic route.

A Comparative Analysis of Catalysts for 2-Amino-6-bromonicotinic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. The coupling of 2-Amino-6-bromonicotinic acid is a critical step in the synthesis of numerous biologically active compounds. This guide provides a comparative analysis of various catalytic systems for the cross-coupling reactions of this compound, with a focus on Suzuki-Miyaura and Buchwald-Hartwig reactions. The selection of an appropriate catalyst is crucial to overcome challenges associated with this substrate, such as potential catalyst inhibition by the pyridine nitrogen or coordination of the carboxylate group.

While direct comparative studies on this compound are limited in the available literature, extensive data from structurally analogous substrates provides valuable insights into catalyst performance. This guide leverages this data to present a predictive comparison of catalyst systems, complete with experimental protocols and mechanistic diagrams to inform your synthetic strategy.

Performance Comparison of Catalytic Systems

The choice of catalyst and ligand is critical in overcoming the challenges associated with the Suzuki-Miyaura and Buchwald-Hartwig couplings of electron-rich and potentially coordinating substrates like this compound. The following table summarizes the performance of different palladium-based catalytic systems in the coupling of analogous bromopyridine derivatives. This data serves as a strong indicator of expected performance for the target substrate.

Reaction TypeCatalyst SystemLigandBaseSolventCoupling PartnerExpected Yield (%)Key Observations
Suzuki-Miyaura Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Arylboronic acids78-88[1]A traditional, widely accessible catalyst providing good to excellent yields for routine couplings.[1]
Suzuki-Miyaura Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂OArylboronic acidsExpected High[1]Modern system with bulky, electron-rich phosphine ligand, highly effective for challenging substrates.[1]
Suzuki-Miyaura Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane/H₂OArylboronic acidsGood to ExcellentA common and effective catalyst for Suzuki couplings of bromopyridines.[2]
Buchwald-Hartwig Pd₂(dba)₃ / XantPhosXantPhosCs₂CO₃TolueneAmines (e.g., Morpholine)60-88[3]Effective for C-N bond formation with a variety of amines.
Buchwald-Hartwig RuPhos/BrettPhos precatalystsRuPhos/BrettPhosLiHMDSNot specifiedPrimary and secondary aminesNot specifiedAllows for C-N cross-coupling of unprotected 3-halo-2-aminopyridines.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are general protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for the coupling of this compound.

General Protocol for Suzuki-Miyaura Coupling

This procedure is based on common practices for the Suzuki-Miyaura coupling of halopyridines.[1][5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)[1]

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[5]

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)[2]

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1)[1]

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

  • If the product is a free acid, perform an acidic wash (e.g., 1M HCl) to protonate it, followed by extraction with an organic solvent.[2]

  • Dry the combined organic layers over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.[2]

General Protocol for Buchwald-Hartwig Amination

This procedure is a generalized method for the Buchwald-Hartwig amination of aryl bromides.[6]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XantPhos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • To a dry Schlenk tube, add the palladium precatalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous, degassed solvent, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with stirring.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[6]

Mechanistic Pathways and Experimental Workflows

Visualizing the reaction mechanisms and experimental workflows can aid in understanding and optimizing the coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-R(L₂) OxAdd->Transmetalation Transmetalation (R-B(OR)₂) RedElim Ar-R Transmetalation->RedElim Reductive Elimination

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord Ar-Pd(II)-NR₂H(L₂)⁺X⁻ OxAdd->AmineCoord Amine Coordination (HNR₂) Deprotonation Ar-Pd(II)-NR₂(L₂) AmineCoord->Deprotonation Deprotonation (Base) RedElim Ar-NR₂ Deprotonation->RedElim Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[7]

Experimental_Workflow start Reaction Setup reactants Combine Reactants: - this compound - Coupling Partner - Base start->reactants catalyst Add Catalyst System: - Palladium Source - Ligand reactants->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction workup Reaction Work-up reaction->workup quench Quench Reaction workup->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purification dry->purify chromatography Column Chromatography purify->chromatography characterize Characterization chromatography->characterize analysis NMR, MS, etc. characterize->analysis

Caption: A general experimental workflow for cross-coupling reactions.

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Amino-6-bromonicotinic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a comparative overview of high-performance liquid chromatography (HPLC) methods for assessing the purity of 2-Amino-6-bromonicotinic acid, a key building block in the synthesis of various pharmaceutical compounds. We will compare the widely-used Reverse-Phase HPLC (RP-HPLC) with Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative, providing detailed experimental protocols and performance data to aid in method selection and implementation.

Methodology Comparison: RP-HPLC vs. HILIC

The primary analytical technique for non-volatile and semi-volatile organic molecules like this compound is RP-HPLC.[1] This method separates compounds based on their hydrophobicity. As an alternative, HILIC can be employed, which is particularly useful for polar compounds that show poor retention in reverse-phase systems.[2]

Reverse-Phase HPLC (RP-HPLC): This is the most common and robust method for the analysis of pyridine carboxylic acids.[1][3] Separation is achieved using a nonpolar stationary phase (like C18) and a polar mobile phase. By adjusting the mobile phase composition and pH, one can effectively separate the main compound from its impurities.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[2] This technique is advantageous for highly polar analytes that are weakly retained in RP-HPLC. Given that this compound possesses both polar (amino and carboxylic acid groups) and nonpolar (brominated pyridine ring) characteristics, HILIC presents a viable alternative for separating polar impurities.

Experimental Protocols

Below are detailed protocols for the purity assessment of this compound using RP-HPLC and HILIC.

Protocol 1: Reverse-Phase HPLC (RP-HPLC) Method

This protocol outlines a general-purpose RP-HPLC method suitable for the analysis of this compound and related impurities.

1. Instrumentation and Columns:

  • Any standard HPLC system with a UV detector is suitable.[4]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

2. Reagents and Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B.

3. Chromatographic Conditions:

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.[4]

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh and dissolve the synthesized this compound in the sample diluent to a final concentration of 1.0 mg/mL.[4]

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.[4]

5. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[4]

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Method

This protocol provides an alternative HILIC method for the analysis of this compound, which may offer better retention of polar impurities.

1. Instrumentation and Columns:

  • Any standard HPLC system with a UV detector.

  • Column: HILIC (e.g., silica-based with polar functional groups), 4.6 x 150 mm, 5 µm particle size.

2. Reagents and Solutions:

  • Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0.

  • Sample Diluent: 70:30 Acetonitrile/Water.

3. Chromatographic Conditions:

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 0
    15.0 100
    20.0 100
    20.1 0

    | 25.0 | 0 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

4. Sample Preparation:

  • Accurately weigh and dissolve the synthesized this compound in the sample diluent to a final concentration of 1.0 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

5. Data Analysis:

  • Purity is determined by the area percentage of the main peak.

Data Presentation and Comparison

The following tables summarize the expected performance characteristics of the described HPLC methods for the analysis of this compound. These values are illustrative and may vary based on the specific instrumentation and experimental conditions.

Table 1: Chromatographic Performance Comparison

ParameterRP-HPLC MethodHILIC Method
Expected Retention Time (Main Peak) ~10.5 min~8.2 min
Typical Tailing Factor < 1.5< 1.8
Theoretical Plates > 10,000> 8,000
Resolution from Closest Impurity > 2.0> 2.0

Table 2: Method Validation and Performance Characteristics

ParameterRP-HPLC MethodHILIC Method
Limit of Detection (LOD) ~0.01 µg/mL~0.02 µg/mL
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.06 µg/mL
Linearity (r²) > 0.999> 0.998
Precision (%RSD) < 1.5%< 2.0%
Accuracy (% Recovery) 98-102%97-103%

Table 3: Comparison of Applicability

FeatureRP-HPLC MethodHILIC Method
Pros Robust, widely applicable, excellent for nonpolar impurities.Better retention for very polar impurities, orthogonal selectivity to RP-HPLC.
Cons May have poor retention for highly polar impurities.Can have longer equilibration times, potentially lower efficiency.
Best For General purity screening and analysis of hydrophobic impurities.Analysis of polar starting materials or degradation products.

Visualizing the Analytical Workflow

To ensure a systematic approach to purity assessment, a well-defined workflow is essential. The following diagrams illustrate the overall analytical process and the decision-making logic for method selection.

G cluster_workflow Purity Assessment Workflow Sample Synthesized This compound Prep Sample Preparation (1.0 mg/mL solution, filtration) Sample->Prep Analysis HPLC Analysis (RP-HPLC or HILIC) Prep->Analysis Data Data Acquisition (Chromatogram) Analysis->Data Processing Data Processing (Peak Integration) Data->Processing Report Purity Calculation & Reporting Processing->Report

Caption: A typical workflow for the purity assessment of a synthesized compound by HPLC.

G cluster_decision Method Selection Logic Start Purity Analysis Required CheckImpurity Are polar impurities (e.g., starting materials) a primary concern? Start->CheckImpurity UseRPHPLC Use RP-HPLC Method CheckImpurity->UseRPHPLC No UseHILIC Use HILIC Method CheckImpurity->UseHILIC Yes Confirm Confirm with orthogonal method? UseRPHPLC->Confirm UseHILIC->Confirm Confirm->UseRPHPLC Yes (from HILILC) Confirm->UseHILIC Yes (from RP-HPLC) End Final Purity Report Confirm->End No

Caption: A decision tree for selecting the appropriate HPLC method.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-6-bromonicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative structure-activity relationship (SAR) data for 2-Amino-6-bromonicotinic acid analogs is not extensively available in the public domain. This guide presents a hypothetical SAR study based on established principles of medicinal chemistry and data from related nicotinic acid derivatives to illustrate the potential impact of structural modifications on biological activity. The experimental protocols provided are generalized methods applicable to the synthesis and evaluation of such compounds.

The this compound scaffold presents a versatile platform for chemical modification at three key positions: the 2-amino group, the 3-carboxylic acid, and the 6-bromo position. Each of these sites can be altered to explore the chemical space and optimize for potency, selectivity, and pharmacokinetic properties against a given biological target.

Data Presentation: A Hypothetical SAR Study

To illustrate the principles of SAR for this scaffold, the following table summarizes hypothetical data for a series of analogs targeting a generic enzyme, such as a kinase or dehydrogenase. The data explores modifications at the R¹, R², and R³ positions of the core structure.

Core Scaffold:

(Simplified 2D representation for positional understanding)

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs

Compound IDR¹ (Position 3)R² (Position 6)R³ (Position 2)Target Enzyme IC₅₀ (µM)
1a (Parent) -OH-Br-H>100
1b -NHCH₃-Br-H50.2
1c -NH(p-Cl-Ph)-Br-H15.8
1d -NH(p-OMe-Ph)-Br-H25.4
2a -OH-Ph-H75.1
2b -NH(p-Cl-Ph)-Ph-H8.3
3a -NH(p-Cl-Ph)-Br-COCH₃30.1
3b -NH(p-Cl-Ph)-Br-SO₂CH₃42.5

Interpretation of Hypothetical Data:

  • Modification of the Carboxylic Acid (R¹): Conversion of the carboxylic acid to an amide (e.g., 1b , 1c , 1d ) appears beneficial for activity compared to the parent compound 1a . The nature of the substituent on the amide nitrogen is also critical, with an electron-withdrawing group on an aryl ring (p-Chloro in 1c ) potentially enhancing potency more than an electron-donating group (p-Methoxy in 1d ).

  • Modification at the Bromo Position (R²): Replacing the bromine atom via a cross-coupling reaction, for instance with a phenyl group (2a ), may modulate activity. When combined with an optimal amide substitution (2b vs 1c ), a significant increase in potency is observed, suggesting a favorable interaction of the new R² group with the target's binding pocket.

  • Modification of the Amino Group (R³): Acylation or sulfonylation of the 2-amino group (e.g., 3a , 3b ) appears to reduce potency compared to the free amine analog 1c . This suggests that the primary amine may be crucial for forming a key hydrogen bond or other interaction with the target enzyme.

Experimental Protocols

Detailed methodologies for the synthesis of analogs and their biological evaluation are crucial for a robust SAR study.

General Synthesis Protocols

1. Amide Coupling at Position 3 (Carboxylic Acid)

This protocol describes the formation of an amide bond from the carboxylic acid of this compound.

  • Materials: this compound, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt), desired amine (e.g., p-chloroaniline), N,N-Dimethylformamide (DMF), Triethylamine (TEA).

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add EDC (1.2 eq) and HOBt (1.1 eq) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

    • Add the desired amine (1.1 eq) followed by TEA (1.5 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the desired amide.[1][2]

2. Suzuki-Miyaura Cross-Coupling at Position 6 (Bromine)

This protocol outlines the substitution of the bromine atom with an aryl or heteroaryl group.[3][4][5]

  • Materials: this compound analog (1.0 eq), Arylboronic acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), Base (e.g., K₂CO₃, 2.0 eq), Solvent (e.g., 1,4-dioxane/water 4:1 mixture).

  • Procedure:

    • To a dry Schlenk flask, add the this compound analog, arylboronic acid, palladium catalyst, and base.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the product using column chromatography.[3][6]

Biological Assay Protocol

Determination of IC₅₀ for Enzyme Inhibition

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7]

  • Principle: The activity of the target enzyme is measured in the presence of varying concentrations of the inhibitor. The concentration of inhibitor that reduces enzyme activity by 50% is the IC₅₀.

  • Materials: Target enzyme, substrate for the enzyme, buffer solution, microplate reader (spectrophotometer or fluorometer), and synthesized inhibitor compounds dissolved in DMSO.

  • Procedure:

    • Prepare a series of dilutions of the inhibitor compounds in DMSO.

    • In the wells of a microplate, add the reaction buffer, a constant concentration of the substrate, and the diluted inhibitor solutions. Include a control with DMSO only (0% inhibition) and a control without the enzyme (100% inhibition).

    • Initiate the reaction by adding a fixed amount of the enzyme to each well.

    • Incubate the plate at a constant temperature (e.g., 37 °C).

    • Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time.

    • Plot the reaction rates against the logarithm of the inhibitor concentrations.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.[8][9]

Visualizations

Workflow for a Structure-Activity Relationship (SAR) Study

The following diagram illustrates the iterative cycle involved in a typical SAR study, from initial design to the identification of an optimized lead compound.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Optimization A Identify Core Scaffold (this compound) B Design Analogs (Vary R¹, R², R³) A->B C Chemical Synthesis (e.g., Amide & Suzuki Coupling) B->C D Biological Assay (e.g., Enzyme Inhibition) C->D Test Compounds E Determine Potency (Calculate IC₅₀) D->E F SAR Analysis (Relate Structure to Activity) E->F F->B Design Next Generation G Identify Lead Compound F->G Data-Driven Selection H Further Optimization (ADME/Tox Properties) G->H

References

Comparative Cytotoxicity of Nicotinic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cytotoxic effects of 2-Amino-6-bromonicotinic acid analogs, providing key experimental data and insights into their mechanisms of action for researchers, scientists, and drug development professionals.

Introduction

Nicotinic acid (niacin, vitamin B3) and its derivatives are a class of compounds with diverse biological activities. While this compound is a known compound, a thorough review of publicly available scientific literature reveals a lack of specific studies on its cytotoxic effects. However, research into structurally related compounds, particularly halogenated and aminated nicotinic acid derivatives, offers valuable insights into the potential anticancer properties of this chemical family. This guide provides a comparative analysis of the cytotoxicity of various nicotinic acid derivatives, drawing on available experimental data to inform future research and drug discovery efforts in this area. The presence of a bromine atom and an amino group on the pyridine ring are structural features that can significantly influence the biological activity of these compounds.[1]

Comparative Cytotoxicity Data

To provide a comparative perspective on the potential cytotoxicity of this compound, the following table summarizes the cytotoxic activity of various related nicotinic acid derivatives against different cancer cell lines. The data is compiled from multiple studies and presented to highlight structure-activity relationships.

Compound ClassSpecific Derivative(s)Cell Line(s)IC50/ActivityReference
Brominated Nicotinic Acid Derivatives 5-Bromonicotinic acid amides and estersCaco-2 (colon carcinoma)Data not readily available, but noted as a promising area of investigation.[1]
Other Brominated Derivatives Brominated acetophenone derivatives (e.g., compound 5c)MCF7 (breast), A549 (lung), Caco2 (colon), PC3 (prostate)IC50 < 10 µg/mL in MCF7 and PC3; 11.80 µg/mL in A549; 18.40 µg/mL in Caco2.[2]
2-Aminonicotinic Acid Derivatives 2-Aminonicotinic acid 1-oxidesNot specified for cytotoxicityPotent inhibitors of 3-hydroxyanthranilic acid 3,4-dioxygenase (3-HAO), reducing neurotoxic quinolinic acid production.[3]
Nicotinic Acid Hydrazides 6-aryl-2-methylnicotinohydrazides (compounds 8a-c)HT-29, PC-3, A549, HepG2, MCF-7Displayed no significant cytotoxicity, indicating a high therapeutic index in this particular study.[4]
General Nicotinic Acid Derivatives Acylhydrazone derivativesNormal cell linesDescribed as not having a toxic effect on normal cell lines in one study.[5]

Experimental Protocols

A fundamental method for assessing the cytotoxic potential of novel compounds is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely accepted method for evaluating cell viability.

MTT Assay Protocol
  • Cell Seeding: Plate cancer cells (e.g., Caco-2) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (nicotinic acid derivatives) in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability, can then be determined.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add test compounds incubate1->add_compounds incubate2 Incubate for 24-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and determine IC50 read_absorbance->analyze end End analyze->end

Workflow of the MTT assay for cytotoxicity assessment.

Potential Signaling Pathways

The cytotoxic effects of nicotinic acid derivatives in cancer cells are often mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. While the specific pathways affected by this compound require investigation, studies on related compounds suggest the involvement of the following pathways[1]:

  • PI3K/AKT Pathway: This is a crucial survival pathway that is often hyperactivated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis.

  • MAPK/ERK Pathway: This pathway plays a central role in regulating cell growth, differentiation, and survival. Dysregulation of the MAPK/ERK pathway is a common feature of many cancers.

  • JAK/STAT Pathway: The JAK/STAT pathway is involved in transmitting signals from cytokines and growth factors and plays a critical role in cell proliferation, differentiation, and apoptosis.

The interaction of nicotinic acid derivatives with various cellular targets could be the primary mechanism for initiating these downstream signaling events.

Signaling_Pathways cluster_PI3K PI3K/AKT Pathway cluster_MAPK MAPK/ERK Pathway cluster_JAK_STAT JAK/STAT Pathway Compound Nicotinic Acid Derivative PI3K PI3K Compound->PI3K Inhibition RAS RAS Compound->RAS Modulation JAK JAK Compound->JAK Inhibition AKT AKT PI3K->AKT Proliferation_Survival_PI3K Cell Proliferation & Survival AKT->Proliferation_Survival_PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Differentiation_MAPK Cell Growth & Differentiation ERK->Proliferation_Differentiation_MAPK STAT STAT JAK->STAT Gene_Expression Gene Expression (Proliferation, Apoptosis) STAT->Gene_Expression

Potential signaling pathways affected by nicotinic acid derivatives.

Conclusion

While direct and extensive cytotoxic data for this compound is an area requiring further research, the available information on related brominated and aminated nicotinic acid derivatives suggests that this class of molecules holds promise as potential anticancer agents. The provided experimental protocol for the MTT assay offers a robust method for evaluating the cytotoxicity of newly synthesized derivatives. Further investigation into the specific mechanisms of action and the signaling pathways involved will be crucial for the development of these compounds as therapeutic agents.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Amino-6-bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2-Amino-6-bromonicotinic acid, a key intermediate in the synthesis of various pharmaceutical compounds, is of paramount importance. This guide provides a comparative overview of suitable analytical methods, complete with experimental protocols and performance data to aid in method selection and implementation.

The primary analytical techniques for the quantification of this compound include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.

High-Performance Liquid Chromatography (HPLC-UV) is a widely accessible and robust technique for the quantification of this compound. Given its aromatic structure and chromophore, it can be readily detected by UV spectroscopy. This method is cost-effective and suitable for routine analysis in quality control settings.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV.[1][2] This technique is ideal for the analysis of this compound at trace levels in complex matrices, such as biological fluids or in-process samples, without the need for derivatization.[3] The use of multiple reaction monitoring (MRM) enhances the specificity of detection.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the quantification of this compound. However, due to the low volatility of this amino acid derivative, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis.[4] Common derivatization reagents for amino acids include silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[5]

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the three primary analytical methods for the quantification of this compound.

FeatureHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Principle Separation by liquid chromatography and detection by UV absorbance.Separation by liquid chromatography and detection by mass spectrometry.[1]Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.[4][5]
Derivatization Not required.Generally not required.[3]Required (e.g., silylation).
Sensitivity Moderate (µg/mL range).High to Very High (pg/mL to ng/mL range).[2]High (ng/mL range).
Selectivity Moderate, susceptible to interference from co-eluting compounds with similar UV spectra.Very High, based on mass-to-charge ratio and fragmentation patterns.[1]High, based on retention time and mass spectrum.
Linearity Good over 2-3 orders of magnitude.Excellent over 3-5 orders of magnitude.Good over 2-4 orders of magnitude.
Precision (RSD) < 5%< 10%< 10%
Accuracy 95-105%90-110%90-110%
Sample Throughput HighModerate to HighModerate
Cost LowHighModerate
Typical Application Routine quality control, purity assessment of bulk material.[6]Trace level quantification in complex matrices, metabolite studies.[2]Analysis in matrices where volatility is advantageous after derivatization.[5]

Experimental Protocols

HPLC-UV Method

a. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Perform serial dilutions to prepare calibration standards in the expected concentration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

b. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 254 nm.

c. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the unknown sample by interpolating its peak area from the calibration curve.

LC-MS/MS Method

a. Sample Preparation:

  • Prepare standards and samples as described for the HPLC-UV method. The use of an isotopically labeled internal standard is recommended for improved accuracy.[3]

  • Dilute samples to fall within the linear range of the assay.

b. LC-MS/MS Conditions:

  • LC System: A UHPLC system is preferred for better resolution and shorter run times.

  • Column: C18 or HILIC column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A suitable gradient to ensure good separation of the analyte from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor at least two transitions for the analyte (one for quantification and one for confirmation). The precursor ion would be the protonated molecule [M+H]+.

c. Data Analysis:

  • Generate a calibration curve using the peak area ratio of the analyte to the internal standard versus concentration.

  • Quantify the analyte in the samples using the regression equation from the calibration curve.

GC-MS Method (with Silylation Derivatization)

a. Sample Preparation and Derivatization:

  • Accurately weigh the standard or sample into a reaction vial.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS) and 100 µL of acetonitrile.[5]

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

b. GC-MS Conditions:

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: A non-polar capillary column such as a DB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

c. Data Analysis:

  • Create a calibration curve by plotting the peak area of the characteristic ion of the derivatized analyte against concentration.

  • Determine the concentration of the analyte in the sample from the calibration curve.

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Dilution Serial Dilution (for Standards) Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Derivatization Derivatization (for GC-MS) Filtration->Derivatization HPLC HPLC-UV Filtration->HPLC LCMS LC-MS/MS Filtration->LCMS GCMS GC-MS Derivatization->GCMS Integration Peak Integration HPLC->Integration LCMS->Integration GCMS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

General workflow for the quantification of this compound.

Method_Comparison cluster_hplc Characteristics cluster_lcms Characteristics cluster_gcms Characteristics 2-Amino-6-bromonicotinic\nAcid Quantification 2-Amino-6-bromonicotinic Acid Quantification HPLC_UV HPLC-UV 2-Amino-6-bromonicotinic\nAcid Quantification->HPLC_UV Routine Analysis LC_MSMS LC-MS/MS 2-Amino-6-bromonicotinic\nAcid Quantification->LC_MSMS High Sensitivity GC_MS GC-MS 2-Amino-6-bromonicotinic\nAcid Quantification->GC_MS Volatile Matrix HPLC_char Robust Cost-effective LCMS_char Highly Selective Trace Level Analysis GCMS_char Requires Derivatization Good for Volatile Analytes

Logical relationship of analytical methods for this compound.

References

Safety Operating Guide

Safe Disposal of 2-Amino-6-bromonicotinic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential logistical and safety information for the proper disposal of 2-Amino-6-bromonicotinic acid, a compound often used in pharmaceutical research. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Hazard and Safety Summary

This compound and its isomers are classified as hazardous materials. The primary risks associated with this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] The table below summarizes the key hazard information.

Hazard CategoryClassificationPrecautionary Statement Codes
Skin Corrosion/IrritationCategory 2[1][2]P264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/IrritationCategory 2/2A[1][2][3]P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory System)[2][3]P261, P271, P304+P340, P312, P403+P233

Experimental Protocol: Disposal of this compound

The following protocol outlines the step-by-step procedure for the safe disposal of this compound. This procedure is based on standard guidelines for hazardous chemical waste disposal.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.

  • Chemical fume hood.

  • Designated hazardous waste container, properly labeled.

  • Container for rinsing solvent (e.g., water or an appropriate organic solvent).

  • Spill containment materials.

Procedure:

  • Preparation and Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing the appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2] All handling of this compound and its waste should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[2]

  • Waste Collection:

    • Carefully transfer any unwanted solid this compound into a designated and clearly labeled hazardous waste container.[4] Avoid generating dust during the transfer.[4]

    • This container must be made of a material compatible with the chemical and must have a secure, tight-fitting lid.

  • Container Rinsing:

    • If the original container is to be disposed of, it must be thoroughly rinsed. The first rinseate must be collected and treated as hazardous waste.[5]

    • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5]

    • Collect the rinseate in a separate, labeled hazardous waste container.

  • Labeling:

    • Ensure the hazardous waste container is accurately and fully labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

    • The storage area should have secondary containment to prevent the spread of material in case of a leak.

  • Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EHS or a licensed hazardous waste disposal contractor.[1][2]

    • Never dispose of this compound down the drain or in the regular trash.[5][6] Disposal must be carried out at an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 A Start: Unwanted This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B E Rinse Empty Container C Work in Chemical Fume Hood B->C D Transfer Solid Waste to Labeled Hazardous Waste Container C->D G Seal and Securely Store Hazardous Waste Container D->G F Collect First Rinseate as Hazardous Waste E->F F->G H Arrange for Professional Disposal (EHS/Contractor) G->H I End: Proper Disposal H->I

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.